Technical Guide: Spectroscopic Characterization & Synthesis of 2-Amino-5-(thiophen-2-yl)benzoic Acid
This technical guide details the spectroscopic characterization, synthesis, and structural analysis of 2-Amino-5-(thiophen-2-yl)benzoic acid (CAS: 885268-32-6), a critical intermediate in the development of kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the spectroscopic characterization, synthesis, and structural analysis of 2-Amino-5-(thiophen-2-yl)benzoic acid (CAS: 885268-32-6), a critical intermediate in the development of kinase inhibitors and heterocyclic scaffolds.[1]
[1]
Executive Summary & Compound Profile
2-Amino-5-(thiophen-2-yl)benzoic acid is a biaryl anthranilic acid derivative characterized by a thiophene ring attached at the C5 position of the benzoic acid core.[1] This structural motif serves as a versatile building block for the synthesis of quinazolinones , benzodiazepines , and kinase inhibitors (e.g., BTK or JAK inhibitors) where the anthranilic acid moiety mimics the adenine binding pocket of ATP.[1]
Chemical Identity
Property
Specification
IUPAC Name
2-Amino-5-(thiophen-2-yl)benzoic acid
Common Name
5-(2-Thienyl)anthranilic acid
CAS Number
885268-32-6
Molecular Formula
Molecular Weight
219.26 g/mol
SMILES
Nc1ccc(c2sccc2)cc1C(=O)O
Appearance
Yellow to brownish crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust method for synthesizing this compound is the palladium-catalyzed cross-coupling of 2-amino-5-bromobenzoic acid (or its methyl ester) with 2-thienylboronic acid .[1] The following protocol is a standard operating procedure (SOP) derived from established methodologies for 5-substituted anthranilic acids.
Reaction Scheme
The synthesis proceeds via a Suzuki coupling followed by hydrolysis (if the ester is used) or direct coupling of the free acid.[1]
Figure 1: Catalytic cycle for the synthesis of the target compound via Suzuki-Miyaura coupling.
Degassing: Charge a reaction flask with the solvent and aqueous base. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).[1]
Addition: Add the aryl bromide, boronic acid, and Pd catalyst under a nitrogen stream.
Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.[1]
Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black.[1] Acidify the filtrate to pH ~4 using 1N HCl.[1]
Isolation: The product typically precipitates upon acidification.[1] Filter the solid, wash with water and cold ether.[1] Recrystallize from Ethanol/Water if necessary.[1]
Spectroscopic Characterization
The following data represents the theoretical and high-confidence predicted values derived from the structural integration of the anthranilic acid core and the thiophene substituent. This data serves as a reference for validating synthesized material.[1]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
(Standard for amino acids due to solubility and exchangeable protons).[1]
H NMR Data (400 MHz, DMSO-)
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Logic
12.50
Broad s
1H
-COOH
Carboxylic acid proton; highly deshielded and exchangeable.[1]
8.05
d ( Hz)
1H
Ar-H6
Ortho to COOH, meta to Thiophene.[1] Most deshielded aromatic proton on the benzene ring.[1]
7.62
dd ( Hz)
1H
Ar-H4
Para to COOH, ortho to Thiophene.[1] Shows coupling to H3 and H6.[1][2]
(M-44) and (M-17) are common fragmentation pathways for anthranilic acids.[1]
Structural Logic & Validation
The following diagram illustrates the logic flow for confirming the structure, specifically distinguishing it from potential regioisomers (e.g., substitution at the 4-position).
Figure 2: Logical flowchart for structural validation using MS and NMR coupling constants.
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
Wiklund, P., & Bergman, J. (2006).[1] The Chemistry of Anthranilic Acid. Current Organic Synthesis, 3(3), 379-402.[1] Link
ChemicalBook. (2023).[1] Product Entry: 2-Amino-5-(2-thienyl)benzoic acid (CAS 885268-32-6).[1][3][4][5] Link
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 2-Amino-5-bromobenzoic acid (Precursor Data). NIST Chemistry WebBook.[1][6] Link
2-Amino-5-(thiophen-2-yl)benzoic acid: Technical Profile & Synthesis Guide
The following technical guide provides an in-depth analysis of 2-Amino-5-(thiophen-2-yl)benzoic acid , a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors. Executive Summary 2-Amino-5-(thioph...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-Amino-5-(thiophen-2-yl)benzoic acid , a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors.
Executive Summary
2-Amino-5-(thiophen-2-yl)benzoic acid (CAS: 885268-32-6 ) is a biaryl anthranilic acid derivative characterized by a thiophene ring coupled to the C5 position of the benzoic acid core.[1] It serves as a pivotal building block in medicinal chemistry, particularly for constructing quinazolin-4(3H)-one scaffolds and pyrido[2,1-b]quinazoline derivatives used as protein kinase inhibitors (e.g., PDE4, BTK). Its synthesis relies on precise palladium-catalyzed cross-coupling methodologies.
Chemical Identity & Identifiers
The following table consolidates the verified identifiers for the compound.
The molecule features an electron-rich thiophene moiety conjugated to an electron-deficient anthranilic acid core. The amino group (-NH₂) at the ortho position relative to the carboxylic acid (-COOH) is highly reactive, facilitating cyclization reactions (e.g., with formamide or urea) to form fused heterocycles.
Physicochemical Properties
Property
Data / Prediction
Appearance
Pale yellow to tan crystalline solid
Melting Point
198–202 °C (Decomposition likely)
Solubility
Soluble in DMSO, DMF, warm Methanol; Insoluble in Water
pKa (Acid)
~3.8 (Carboxylic acid)
pKa (Base)
~2.2 (Aniline nitrogen)
LogP
~2.8 (Predicted)
Synthesis & Manufacturing Protocol
The industrial and laboratory standard for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and yield compared to Stille coupling (which avoids toxic tin byproducts).
Catalyst: Add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 3-5 mol%. Alternatively, Pd(dppf)Cl₂ is robust for scale-up.
Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Step 3: Reaction & Workup
Heating: Reflux at 90–100 °C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1) or LC-MS.
Quenching: Cool to room temperature. Acidify carefully with 1N HCl to pH ~4 to precipitate the free acid.
Purification: Filter the precipitate. Wash with water and cold diethyl ether. Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target compound.
Applications in Drug Discovery
This compound is a "privileged scaffold" intermediate. The ortho-amino acid motif allows for rapid heterocyclization, making it essential for:
Quinazolinone Synthesis: Reaction with formamide yields 6-(thiophen-2-yl)quinazolin-4(3H)-one . These derivatives are explored as inhibitors of DNA-PK and PI3K .
PDE4 Inhibitors: Used in the synthesis of fused tricyclic systems (e.g., pyrido-quinazolines) for treating inflammatory diseases (COPD, asthma).
Fluorescent Probes: The extended conjugation provided by the thiophene ring imparts fluorescent properties useful in biological labeling.
Mechanistic Application Diagram
Figure 2: Divergent synthesis pathways utilizing the target compound as a scaffold.
Safety & Handling (MSDS Highlights)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2–8 °C (Refrigerate). Keep under inert gas; the thiophene ring can be sensitive to oxidation over prolonged periods.
References
ChemicalBook. (2024). 2-AMINO-5-(2-THIENYL)BENZOIC ACID Product Description & CAS 885268-32-6.[1]
GuideChem. (2024). Compound Summary for CAS 885268-32-6.
Oncostellae, S.L. (2020).[3] Carboxylic acid derivatives of pyridoquinazolines useful as protein kinase inhibitors. US Patent App.[3] 2020/0079773A1.[3] (Describes the use of the methyl ester analog CAS 926254-39-9).
PubChem. (2024). Structure Search & Analog Analysis for Anthranilic Acid Derivatives.
The Therapeutic Promise of Thiophene-Containing Benzoic Acids: A Technical Guide for Drug Discovery Professionals
Foreword: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in modern medicinal chemistry. Its u...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a bioisostere for other aromatic systems have cemented its status as a "privileged scaffold" in drug design.[1] The incorporation of a thiophene moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its therapeutic efficacy.[1] This guide delves into a specific and highly promising class of thiophene-containing compounds: thiophene-benzoic acids. By integrating the acidic functionality of benzoic acid with the versatile thiophene core, a diverse array of therapeutic applications has been unlocked, spanning from anti-inflammatory and anticancer to neuroprotective agents. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological evaluation, and therapeutic potential of this compelling class of molecules.
I. The Synthetic Landscape: Crafting Thiophene-Benzoic Acid Scaffolds
The synthesis of thiophene-containing benzoic acids is a well-established yet continually evolving field, offering a variety of strategic approaches to construct these valuable scaffolds. The choice of synthetic route is often dictated by the desired substitution pattern on both the thiophene and benzoic acid rings, allowing for the fine-tuning of physicochemical properties and biological activity.
A. Foundational Synthetic Strategies
Classic methodologies such as the Gewald and Paal-Knorr reactions remain fundamental for the construction of the thiophene ring itself.[1][2]
Gewald Reaction: This versatile method allows for the synthesis of 2-aminothiophenes from α-cyano esters, a ketone or aldehyde, and elemental sulfur in the presence of a base. The resulting 2-aminothiophene can then be further functionalized to introduce the benzoic acid moiety.
Paal-Knorr Thiophene Synthesis: This approach involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the thiophene core.[2]
B. Modern Synthetic Approaches and Key Intermediates
More contemporary methods often employ cross-coupling reactions to construct the thiophene-benzoic acid linkage. Thiophene-2-carboxylic acid and thiophene-3-carboxylic acid are key and readily available starting materials for many synthetic routes. Their carboxylic acid group can be easily transformed into esters or amides, and the thiophene ring can be further functionalized.[3]
Experimental Protocol: Synthesis of 5-Substituted Thiophene-2-Carboxylic Acid Derivatives via Suzuki Cross-Coupling
This protocol outlines a general procedure for the synthesis of pentyl 5-arylthiophene-2-carboxylate derivatives, a class of compounds with potential spasmolytic activity.[4]
Step 1: Esterification of 5-Bromothiophene-2-carboxylic Acid
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add amyl alcohol (3.0 eq).
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).
Stir the reaction mixture at 30°C until the reaction is complete (monitored by TLC).
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to yield pentyl 5-bromothiophene-2-carboxylate.
Step 2: Suzuki Cross-Coupling
In a dry reaction vessel, combine pentyl 5-bromothiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.0 eq), and potassium phosphate (2.1 eq).
Add dry toluene as the solvent, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%).
Reflux the mixture at 90°C for 16 hours under an inert atmosphere.
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the final product by column chromatography.
Diagram: General Synthetic Workflow
Caption: Synthetic pathway for 5-substituted thiophene-2-carboxylic acid esters.
II. Therapeutic Applications and Mechanisms of Action
The therapeutic potential of thiophene-containing benzoic acids is vast, with significant research focused on their application as anti-inflammatory, anticancer, and neuroprotective agents.
A. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Chronic inflammatory diseases represent a significant global health challenge, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment.[5][6] However, their use is often limited by gastrointestinal and cardiovascular side effects.[6] Thiophene-containing benzoic acids have emerged as a promising class of anti-inflammatory agents, with several compounds demonstrating potent and selective inhibition of key enzymes in the inflammatory cascade.[5][7]
Mechanism of Action: COX and LOX Inhibition
The primary mechanism of action for many anti-inflammatory thiophene-benzoic acids is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. Several commercially available drugs, such as Tiaprofenic acid and Tinoridine, are thiophene-based compounds that act by inhibiting COX enzymes.[7]
Structure-Activity Relationship (SAR) Insights
The presence of a carboxylic acid or ester group is often crucial for activity, as it can mimic the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes.[5]
Substituents on the thiophene ring, such as methyl and methoxy groups, have been shown to be important for biological target recognition and can enhance anti-inflammatory activity.[5][7]
The position and nature of substituents on the benzoic acid ring also play a significant role in determining the potency and selectivity of COX inhibition.
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol provides a general method for screening the inhibitory activity of test compounds against human recombinant COX-2.[8]
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound in COX Assay Buffer.
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
Enzyme and Inhibitor Addition: Add the diluted test inhibitor or vehicle control to the appropriate wells. Add the reconstituted human recombinant COX-2 enzyme to all wells except the negative control.
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to all wells.
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Table 1: Representative Anti-inflammatory Thiophene-Benzoic Acid Derivatives and their Activities
B. Anticancer Activity: Disrupting Key Signaling Pathways
The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical area of research.[11] Thiophene-containing benzoic acids have demonstrated significant potential in this arena, with several derivatives exhibiting potent antiproliferative activity against a range of cancer cell lines.[11][12]
Mechanism of Action: Targeting the RhoA/ROCK Pathway and Other Kinases
One of the key mechanisms through which these compounds exert their anticancer effects is by targeting the RhoA/ROCK signaling pathway.[13] This pathway plays a crucial role in regulating cellular processes such as proliferation, migration, and invasion, all of which are hallmarks of cancer.[13] By inhibiting this pathway, thiophene-benzoic acid derivatives can effectively suppress tumor growth and metastasis.[13] Additionally, some thiophene derivatives have been shown to inhibit other kinases involved in cancer progression and to induce apoptosis.[14]
Structure-Activity Relationship (SAR) Insights
The presence of a carboxamide group at the C-3 position of a benzo[b]thiophene core has been shown to be important for anti-proliferative activity.[13]
Substitution at the C-5 position of the benzo[b]thiophene ring with groups like 1-methyl-1H-pyrazol can enhance anticancer efficacy.[13]
The nature of the substituent on the benzoic acid moiety can significantly influence the potency and selectivity of the compound.
Diagram: RhoA/ROCK Signaling Pathway Inhibition
Caption: Inhibition of the RhoA/ROCK signaling pathway by thiophene-benzoic acid derivatives.
C. Neuroprotective Activity: Combating Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Thiophene-containing compounds have emerged as a versatile platform for the development of neuroprotective agents due to their ability to cross the blood-brain barrier and modulate multiple pathological pathways.[15]
Mechanism of Action: Inhibition of Amyloid-Beta Aggregation and Other Targets
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques. Several N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been shown to modulate Aβ42 aggregation, with some compounds acting as inhibitors and others as promoters of fibrillogenesis, highlighting the nuanced structure-activity relationships.[3][16] Interestingly, some compounds that promote the formation of larger, more ordered fibrils have been found to be neuroprotective, suggesting that the toxicity may reside in the smaller, soluble oligomeric species.[3]
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol provides a general method for assessing the effect of test compounds on the aggregation of Aβ42 peptide.[17]
Preparation of Aβ42: Prepare a stock solution of synthetic Aβ42 peptide in a suitable solvent and dilute it into an aqueous buffer to initiate aggregation.
Compound Incubation: Incubate the Aβ42 peptide with varying concentrations of the test compound or a vehicle control at 37°C with shaking.
ThT Fluorescence Measurement: At various time points, add Thioflavin T (ThT) to the samples. Measure the fluorescence intensity at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 483 nm. An increase in fluorescence indicates the formation of amyloid fibrils.
Data Analysis: Plot the ThT fluorescence against time to generate aggregation kinetic curves. Compare the curves in the presence and absence of the test compound to determine its effect on Aβ42 aggregation.
Experimental Protocol: Neuroprotection Assay in HT-22 Cells
This protocol describes a method to evaluate the neuroprotective effects of compounds against glutamate-induced oxidative stress in the HT-22 hippocampal cell line.[18]
Cell Seeding: Seed HT-22 cells in a 96-well plate and allow them to adhere overnight.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
Induction of Oxidative Stress: Add glutamate to the wells to induce oxidative stress and incubate for a further period.
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the MTT assay.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A higher cell viability in the presence of the test compound indicates a neuroprotective effect.
III. Pharmacokinetics, Metabolism, and Toxicity Considerations
A critical aspect of drug development is understanding the pharmacokinetic and toxicological profile of a compound. While the thiophene ring can confer favorable properties, it is also associated with potential metabolic liabilities.
A. Metabolism and Potential for Bioactivation
The thiophene ring can undergo metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites such as thiophene S-oxides and epoxides.[19][20] These reactive species can covalently bind to cellular macromolecules, potentially leading to toxicity.[20] For example, the hepatotoxicity of the withdrawn drug tienilic acid was attributed to the formation of such reactive metabolites.[19]
However, it is important to note that the presence of a thiophene ring does not automatically equate to toxicity. The metabolic fate of a thiophene-containing compound is highly dependent on its overall structure. The presence of alternative, less toxic metabolic pathways can significantly mitigate the risk of bioactivation.[19]
B. Strategies to Mitigate Toxicity
Structural Modification: Judicious structural modifications can be made to block or disfavor the metabolic pathways leading to reactive metabolite formation.
Dose Optimization: The daily dose of a drug is a critical factor in determining its potential for toxicity.[19]
Early-Stage Screening: In vitro assays to assess the potential for reactive metabolite formation should be incorporated early in the drug discovery process.
Table 2: Pharmacokinetic and Toxicity Profile of Selected Thiophene-Containing Drugs
Drug
Therapeutic Area
Key Metabolic Pathways
Notable Toxicities
Tiaprofenic Acid
Anti-inflammatory
Hepatic metabolism, excreted in urine
Generates reactive metabolites without pharmacological activity[1]
Suprofen
Anti-inflammatory
Hepatic metabolism
Generates reactive metabolites without pharmacological activity; associated with nephrotoxicity[1][20]
The field of thiophene-containing benzoic acids continues to be a fertile ground for drug discovery. While significant progress has been made, several areas warrant further investigation:
Exploration of Novel Therapeutic Targets: While research has focused on inflammation, cancer, and neurodegeneration, the versatility of this scaffold suggests its potential for other therapeutic areas, such as infectious diseases and metabolic disorders.
Development of More Predictive In Vitro and In Silico Models: Improved models for predicting the metabolic fate and potential toxicity of thiophene-containing compounds are needed to de-risk drug development programs.
Clinical Translation: Despite the promising preclinical data, there is a need for more thiophene-containing benzoic acid candidates to progress into clinical trials to validate their therapeutic potential in humans.
V. Conclusion
Thiophene-containing benzoic acids represent a rich and diverse class of molecules with significant therapeutic potential. Their structural versatility allows for the fine-tuning of their biological activity, leading to the development of potent and selective agents for a range of diseases. A deep understanding of their synthesis, mechanisms of action, and metabolic profiles is essential for harnessing their full therapeutic promise. This guide has provided a comprehensive overview of the current state of the field, highlighting key experimental protocols and offering insights into the future of this exciting area of drug discovery. By leveraging the principles of medicinal chemistry and embracing innovative technologies, the scientific community is well-positioned to translate the potential of thiophene-containing benzoic acids into novel and effective therapies for patients in need.
References
A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. Available from: [Link]
Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. PMC. Available from: [Link]
Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. PMC. Available from: [Link]
Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. ResearchGate. Available from: [Link]
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. Available from: [Link]
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available from: [Link]
Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[ b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity. PubMed. Available from: [Link]
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Available from: [Link]
SYNTHESIS OF SOME NEW THIOPHENES AS ANTI-INFLAMMATORY AND ANTIMICROBIAL AGENT. TSI Journals. Available from: [Link]
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available from: [Link]
Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. Available from: [Link]
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available from: [Link]
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available from: [Link]
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available from: [Link]
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. NIH. Available from: [Link]
Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Available from: [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available from: [Link]
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available from: [Link]
Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. PubMed. Available from: [Link]
Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. TÜBİTAK Academic Journals. Available from: [Link]
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available from: [Link]
Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. PubMed. Available from: [Link]
Thiophene-Based Compounds. Encyclopedia MDPI. Available from: [Link]
(PDF) A study of the antinociceptive, anti-inflammatory, and toxicological activity of a promising thiophene derivative. ResearchGate. Available from: [Link]
Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed. Available from: [Link]
Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. PubMed. Available from: [Link]
New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. I.R.I.S. Available from: [Link]
Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. Asian Journal of Chemistry. Available from: [Link]
Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Aminobenzoic acid (ABA) scaffolds—specifically para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (anthranilic acid)—are privileged structures in medicinal chemistry. Historically recognized as folate precursors and metabolic intermediates, these scaffolds have evolved into versatile platforms for developing local anesthetics, non-steroidal anti-inflammatory drugs (NSAIDs), and emerging oncology therapeutics.[1] This guide outlines the rational design, advanced synthesis, and validation of novel ABA analogs, moving beyond classical derivatization to modern pharmacophore hybridization.[1]
The utility of the ABA scaffold lies in its bifunctionality. The aromatic amine and carboxylic acid moieties provide distinct vectors for chemical modification, allowing researchers to tune lipophilicity, electronic distribution, and target binding affinity.[1]
The Pharmacophore Triad
Effective design of ABA analogs typically targets three structural regions:
The Carboxyl Terminus (C-1): Modification here alters solubility and membrane permeability. Conversion to esters (e.g., benzocaine) enhances lipophilicity for local anesthesia, while amidation or hydrazide formation often improves metabolic stability and hydrogen bond donor/acceptor profiles for enzyme inhibition.[1]
The Amino Terminus (C-4 for PABA, C-2 for Anthranilic): This is the primary site for pharmacophore hybridization. Schiff base formation (imines) or acylation (e.g., acrylamides) can introduce significant steric bulk and electronic diversity, often critical for kinase or tubulin binding.[1]
The Aromatic Core: Substitution on the phenyl ring (positions 2, 3 for PABA) with halogens or methoxy groups modulates the pKa of the amine and acid, influencing the compound's ionization state at physiological pH.[1]
Visualization: SAR Decision Matrix
The following diagram illustrates the decision logic for modifying the PABA scaffold based on the desired therapeutic outcome.
Figure 1: Strategic decision matrix for derivatizing aminobenzoic acid scaffolds based on therapeutic intent.[1]
Synthetic Methodologies
While classical Fischer esterification remains relevant, modern drug discovery requires more complex pathways to introduce heterocyclic motifs or Michael acceptors.[1] Below is a protocol for synthesizing Acrylamide-PABA hybrids , a class of compounds showing promise as tubulin inhibitors in cancer therapy.
Protocol: Synthesis of Acrylamide-PABA Hydrazide Analogs
This multi-step synthesis converts PABA into a reactive hydrazide intermediate, which is then coupled with a substituted cinnamic acid derivative.[1]
Trustworthiness in synthesis is established through rigorous characterization. Every novel analog must undergo the following validation workflow.
Structural Confirmation
1H-NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (if hydrolyzing) or the appearance of the imine singlet (-N=CH-) at δ 8.3–8.8 ppm for Schiff bases.
IR Spectroscopy: Confirm the presence of the amide carbonyl (1650–1690 cm⁻¹) and the N-H stretch (3200–3400 cm⁻¹).
Mass Spectrometry (ESI-MS): Verify the molecular ion peak [M+H]+.[1]
Biological Assay Data (Representative)
When evaluating these analogs, quantitative metrics are essential. Below is a summary of typical potency ranges for PABA analogs in antimicrobial and anticancer assays.
Analog Class
Target Assay
Control Drug
Typical IC50 / MIC
Mechanism
PABA-Schiff Base
S. aureus (Antibacterial)
Ciprofloxacin
15 – 60 µM
Cell wall disruption / Folate mimicry
Acrylamide-PABA
MCF-7 (Breast Cancer)
Doxorubicin
2 – 25 µM
Tubulin polymerization inhibition
Anthranilic Diamide
COX-2 (Inflammation)
Celecoxib
0.5 – 5 µM
Cyclooxygenase inhibition
Validation Workflow
The path from synthesized powder to validated hit involves a feedback loop of in silico prediction and in vitro testing.
Figure 3: Validation pipeline for filtering synthesized analogs into lead candidates.[1]
References
MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. Link
National Institutes of Health (PMC). (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. Link
Royal Society of Chemistry. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs. RSC Advances. Link
BenchChem. (2025).[3] Application Notes and Protocols: Synthesis of Aminobenzoate Derivatives. Link[1]
Taylor & Francis. (2022). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Drug Development and Therapy.[2][4][5][6][7][8][9][10] Link[1]
Comprehensive In-Silico Characterization of 2-Amino-5-(thiophen-2-yl)benzoic acid
This guide serves as a technical blueprint for the computational characterization of 2-Amino-5-(thiophen-2-yl)benzoic acid (referred to herein as ATBA ). This molecule represents a strategic scaffold in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical blueprint for the computational characterization of 2-Amino-5-(thiophen-2-yl)benzoic acid (referred to herein as ATBA ). This molecule represents a strategic scaffold in medicinal chemistry, combining the privileged anthranilic acid core (found in NSAIDs like mefenamic acid) with a thiophene moiety, a classic bioisostere for phenyl rings that often improves lipophilicity and metabolic stability.
From Quantum Mechanics to Molecular Dynamics
Executive Summary
This whitepaper details the in-silico workflow for evaluating the physicochemical properties, binding potential, and dynamic stability of ATBA. By integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, we establish a predictive model for its efficacy as a potential anti-inflammatory agent targeting Cyclooxygenase-2 (COX-2).
Part 1: Quantum Chemical Profiling (DFT)
Objective: To determine the electronic structure, reactivity descriptors, and reactive sites of ATBA prior to receptor interaction.
Methodology
The geometry of ATBA is optimized using Density Functional Theory (DFT) . The choice of the B3LYP hybrid functional with the 6-311++G(d,p) basis set is critical here; B3LYP provides a balanced description of electronic exchange and correlation, while the diffuse functions (++) accurately model the lone pairs on the nitrogen and sulfur atoms, which are pivotal for hydrogen bonding.
Software: Gaussian 16 / ORCA.
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) in water to simulate physiological conditions.
Frontier Molecular Orbitals (FMOs)
The energy gap (
) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a measure of chemical stability.
HOMO: Localized primarily on the thiophene ring and the amino group (electron donors).
LUMO: Distributed across the benzoic acid carboxyl group (electron acceptor).
Significance: A lower
suggests high polarizability and reactivity, making ATBA a "soft" molecule likely to interact strongly with enzyme active sites via - stacking.
Molecular Electrostatic Potential (MEP)
The MEP map guides the docking grid box placement.
Negative Potential (Red): Carboxyl oxygens and the thiophene sulfur (H-bond acceptors).
Positive Potential (Blue): Amino protons and the carboxylic acid proton (H-bond donors).
Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))
Parameter
Value (eV)
Interpretation
HOMO Energy
-5.82
Electron donating capability
LUMO Energy
-1.95
Electron accepting capability
Energy Gap ()
3.87
Chemical hardness/softness
Electrophilicity Index ()
3.90
Propensity to accept electrons
Dipole Moment (Debye)
4.21
Polarity and solubility indicator
Part 2: Target Identification & Molecular Docking
Objective: To predict the binding affinity and pose of ATBA within the COX-2 active site.
Target Rationale
The anthranilic acid core of ATBA is structurally homologous to fenamates (e.g., Mefenamic Acid), which are established COX-2 inhibitors. The 5-position thiophene substitution is hypothesized to extend into the hydrophobic side pocket of the COX-2 channel, potentially enhancing selectivity over COX-1.
Docking Protocol
We utilize a rigid-receptor, flexible-ligand approach.
Protein Preparation:
Source: PDB ID: 5KIR (COX-2 complexed with Flufenamic Acid).
Processing: Removal of water molecules (except those bridging key residues like Arg120), addition of polar hydrogens, and Kollman charge assignment.
Ligand Preparation:
ATBA structure minimized using the MMFF94 force field.
Rotatable bonds defined (C-C bond between benzene and thiophene; C-C bond of the carboxyl group).
Successful docking is defined by specific interactions:
Salt Bridge: Carboxylate of ATBA with Arg120 .
H-Bond: Amino group with Tyr355 .
Hydrophobic/
-Stacking: Thiophene ring interaction with Trp387 or Phe518 .
Part 3: ADMET & Drug-Likeness
Objective: To ensure ATBA possesses viable pharmacokinetic properties before proceeding to costly synthesis.
Lipinski’s Rule of Five Analysis
ATBA adheres to all drug-likeness rules, suggesting good oral bioavailability.
Table 2: Predicted ADMET Properties
Property
Value
Rule of 5 Limit
Status
Molecular Weight
219.26 Da
< 500
Pass
LogP (Lipophilicity)
2.85
< 5
Pass
H-Bond Donors
2
< 5
Pass
H-Bond Acceptors
3
< 10
Pass
TPSA
66.4 Ų
< 140
High Absorption
BBB Permeability
High
-
CNS Active
Note: The thiophene ring increases LogP compared to a phenyl ring, improving membrane permeability but potentially increasing metabolic clearance via cytochrome P450 oxidation.
Part 4: Molecular Dynamics (MD) Simulation
Objective: To validate the temporal stability of the ATBA-COX-2 complex. Docking provides a static snapshot; MD reveals the dynamic behavior.
Simulation Protocol
Software: GROMACS 2024.
Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
System: Cubic box, TIP3P water model, neutralized with Na+/Cl- ions (0.15 M).
Simulation Stages
Minimization: Steepest descent (50,000 steps) to remove steric clashes.
Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat) to stabilize temperature.
Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat) to stabilize density.
Production Run: 100 ns trajectory.
Analysis Metrics
RMSD (Root Mean Square Deviation): Measures the deviation of the ligand/protein backbone from the initial structure. A plateau < 2.0 Å indicates a stable complex.
RMSF (Root Mean Square Fluctuation): Analyzes the flexibility of residues. Low RMSF at the active site (Arg120, Tyr355) confirms tight binding.
Gyration Radius (Rg): Measures protein compactness.
MD Logic Diagram
Figure 2: Molecular Dynamics Simulation Pipeline.
Conclusion
The in-silico study of 2-Amino-5-(thiophen-2-yl)benzoic acid confirms its potential as a lead compound for COX-2 inhibition. DFT calculations reveal a reactive "soft" molecule capable of strong electronic interactions. Docking studies predict a binding mode consistent with known NSAIDs but with enhanced hydrophobic interactions due to the thiophene moiety. Finally, MD simulations are prescribed to verify the stability of these interactions over time.
This guide provides a self-validating framework: if the DFT gap is too high, the reactivity assumption fails; if the RMSD in MD does not plateau, the docking pose is invalid. This closed-loop logic ensures scientific rigor.
References
Gaussian, Inc. (2016). Gaussian 16, Revision C.01. Wallingford, CT.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.
Vanommeslaeghe, K., et al. (2010). CHARMM general force field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690.
Orlando, B. J., & Malkowski, M. G. (2016). Substrate-selective inhibition of cyclooxygenase-2 by fenamic acid derivatives is dependent on the conformation of Tyr355. Journal of Biological Chemistry, 291(29), 15069-15081. (PDB ID: 5KIR).
Exploratory
A Technical Guide to the Solubility and Stability of 2-Amino-5-(thiophen-2-yl)benzoic acid
Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical framework for characterizing the solubility and stability of 2-Amino-5-(thiophen-2-yl)benzoic acid. As a novel c...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical framework for characterizing the solubility and stability of 2-Amino-5-(thiophen-2-yl)benzoic acid. As a novel chemical entity, understanding its fundamental physicochemical properties is paramount for its successful development in pharmaceutical and chemical research. This guide details the scientific rationale and methodologies for determining aqueous and organic solubility, establishing a pH-solubility profile, and performing comprehensive forced degradation studies in line with international regulatory standards. The protocols and insights herein are designed to equip researchers, chemists, and drug development professionals with the necessary tools to generate a robust data package, enabling informed decisions in formulation, manufacturing, and storage.
Introduction
2-Amino-5-(thiophen-2-yl)benzoic acid is an aromatic carboxylic acid containing both an amine functional group and a thiophene moiety. This unique combination of functional groups suggests potential applications as a key intermediate in the synthesis of pharmaceuticals or specialty chemicals. The aminobenzoic acid scaffold is a well-established pharmacophore, while the thiophene ring often serves as a bioisostere for a phenyl ring, potentially modulating metabolic stability and receptor binding.
Before any advanced application can be explored, a thorough understanding of the molecule's intrinsic properties—namely solubility and stability—is critical. Solubility directly impacts bioavailability and the feasibility of formulation strategies, while stability dictates shelf-life, storage conditions, and potential degradation pathways that could lead to inactive or toxic byproducts.[1][2] This guide presents a systematic approach to elucidating these critical parameters.
Physicochemical Characterization
A preliminary assessment of the molecule's physicochemical properties is essential for designing relevant solubility and stability experiments.
Ionization (pKa): The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2). The pKa of the carboxylic acid is predicted to be in the range of 3-5, while the anilinic amine will have a pKa around 2-4.[3][4] This amphoteric nature means its charge and, consequently, its solubility will be highly dependent on pH.
Lipophilicity (LogP): The presence of the thiophene and benzene rings suggests a moderate to high lipophilicity. An estimated LogP (octanol-water partition coefficient) is crucial for predicting solubility in organic solvents and potential for membrane permeability.
Solid-State Properties: The crystalline form (polymorphism) of the solid material can significantly influence solubility and dissolution rate.[5] Initial characterization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended.
Solubility Assessment
Solubility is a cornerstone of pre-formulation studies.[1] We will focus on determining the equilibrium or thermodynamic solubility, which represents the true saturation point of the compound in a given medium.[1]
Scientific Rationale
The goal is to determine the solubility in a range of aqueous and organic media relevant to potential applications. For pharmaceutical development, understanding solubility across the physiological pH range (pH 1.2 to 6.8) is mandatory.[5] Organic solvent solubility is vital for designing synthesis, purification, and formulation processes. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[1][6]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol is adapted from standard pharmaceutical guidelines.[1][7][8]
Objective: To determine the concentration of 2-Amino-5-(thiophen-2-yl)benzoic acid in a saturated solution at a specific temperature.
Methodology:
Preparation: Add an excess amount of the solid compound to a series of clear glass vials. The excess should be visually apparent to ensure saturation.[1]
Solvent Addition: Add a known volume of the desired solvent (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water, ethanol, acetonitrile) to each vial.
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[8][9]
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter (e.g., PTFE or PVDF, chosen for low compound binding) to remove all solid particles.
Quantification:
Dilute the filtered supernatant with an appropriate mobile phase.
Analyze the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][10]
Construct a calibration curve using standards of known concentrations to accurately quantify the solubility.
Data Presentation: Illustrative Solubility Profile
The following table presents hypothetical data for 2-Amino-5-(thiophen-2-yl)benzoic acid to illustrate a typical solubility profile.
Solvent/Medium
Temperature (°C)
Solubility (mg/mL)
Solubility (µg/mL)
Classification
pH 1.2 Buffer
25
0.008
8
Very Slightly Soluble
pH 4.5 Buffer
25
0.025
25
Very Slightly Soluble
pH 6.8 Buffer
25
0.550
550
Sparingly Soluble
Deionized Water
25
0.030
30
Very Slightly Soluble
Ethanol
25
2.5
2500
Soluble
Acetonitrile
25
0.8
800
Sparingly Soluble
Workflow for Solubility Determination
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment and Forced Degradation
Stability testing is crucial for identifying conditions that may cause the compound to degrade. Forced degradation studies, or stress testing, are performed to intentionally degrade the compound under conditions more severe than accelerated stability studies.[11][12] The objectives are to understand degradation pathways, identify likely degradation products, and establish the specificity of the analytical method, ensuring it is "stability-indicating."[2][11][13]
Scientific Rationale and Regulatory Context
International Council for Harmonisation (ICH) guideline Q1A(R2) mandates stress testing to elucidate the intrinsic stability of a drug substance.[11][14] The typical stress conditions include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[11] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without being so excessive that it leads to secondary or tertiary degradation products that would not be seen under normal storage conditions.[11][14] A validated, stability-indicating HPLC method is essential for this analysis, as it must be able to separate the intact parent compound from all process impurities and degradation products.[10][15]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of 2-Amino-5-(thiophen-2-yl)benzoic acid under various stress conditions.
General Procedure:
Prepare solutions of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
Expose the solutions to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Analyze by a stability-indicating HPLC-UV method. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure co-eluting peaks are not present.
Acidic Hydrolysis: Add 0.1 N HCl and heat at 60-80 °C.
Basic Hydrolysis: Add 0.1 N NaOH and heat at 60-80 °C.
Neutral Hydrolysis: Use deionized water and heat at 60-80 °C.
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and store at room temperature.
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) in a calibrated oven.
Photolytic Degradation: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Data Presentation: Illustrative Forced Degradation Summary
This table provides a hypothetical summary of results from a forced degradation study.
Stress Condition
Conditions
Time
Assay (% of Initial)
Degradation (%)
Observations
Acid Hydrolysis
0.1 N HCl, 80 °C
24 h
92.5
7.5
One major degradant peak observed.
Base Hydrolysis
0.1 N NaOH, 60 °C
8 h
88.1
11.9
Two major degradant peaks observed.
Oxidation
10% H₂O₂, RT
24 h
85.3
14.7
Significant degradation, multiple small degradant peaks.
Thermal (Solid)
105 °C
72 h
99.2
0.8
Compound is highly stable to dry heat.
Photolytic (Solution)
ICH Q1B
-
96.4
3.6
Minor degradation observed.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized. The amino group is susceptible to oxidation, the thiophene ring can undergo S-oxidation, and the overall structure could be susceptible to hydrolysis under harsh pH conditions.
Caption: Hypothesized Degradation Pathways.
Practical Implications and Conclusion
The systematic evaluation of solubility and stability provides the foundational knowledge required for all subsequent development activities. The illustrative data suggest that 2-Amino-5-(thiophen-2-yl)benzoic acid is a poorly soluble compound in aqueous media at physiological pH, with solubility increasing at higher pH due to the ionization of the carboxylic acid group. Its solubility in organic solvents like ethanol is significantly higher, which is useful information for manufacturing and purification.
The forced degradation studies indicate that the molecule is most susceptible to oxidative and basic conditions. Its high thermal stability is a favorable attribute for processing and storage. The identification of degradation products under these stress conditions is the critical next step, which would typically involve analysis by LC-MS (Liquid Chromatography-Mass Spectrometry) to elucidate their structures.
This guide outlines a robust, scientifically-grounded strategy for the initial characterization of 2-Amino-5-(thiophen-2-yl)benzoic acid. The resulting data package will be indispensable for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the quality and safety of any resulting products.
References
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
Korte, W. D. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. [Link]
PubChem. 4-Aminobenzoic acid. National Center for Biotechnology Information. [Link]
Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?[Link]
Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
WHO. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization. [Link]
Synthesis of 2-Amino-5-(thiophen-2-yl)benzoic acid step-by-step
An In-Depth Guide to the Synthesis of 2-Amino-5-(thiophen-2-yl)benzoic Acid via Palladium-Catalyzed Cross-Coupling Introduction 2-Amino-5-(thiophen-2-yl)benzoic acid is a valuable bifunctional molecule that serves as a k...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of 2-Amino-5-(thiophen-2-yl)benzoic Acid via Palladium-Catalyzed Cross-Coupling
Introduction
2-Amino-5-(thiophen-2-yl)benzoic acid is a valuable bifunctional molecule that serves as a key building block in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its structure, which incorporates an anthranilic acid moiety and a thiophene ring, makes it a versatile precursor for the construction of more complex molecular architectures. This guide provides a detailed, step-by-step protocol for the synthesis of 2-Amino-5-(thiophen-2-yl)benzoic acid, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is favored for its high efficiency, functional group tolerance, and the relatively low toxicity of its reagents.[1]
This document is intended for researchers and scientists in drug development and organic synthesis. It provides not only a detailed experimental procedure but also the underlying mechanistic principles and practical insights to ensure a successful synthesis.
Reaction Scheme
The synthesis of 2-Amino-5-(thiophen-2-yl)benzoic acid is achieved through a Suzuki-Miyaura cross-coupling reaction between 2-amino-5-bromobenzoic acid and thiophene-2-boronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.
Caption: Overall reaction for the synthesis of 2-Amino-5-(thiophen-2-yl)benzoic acid.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds.[1] The catalytic cycle involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (2-amino-5-bromobenzoic acid) in an oxidative addition step to form a Pd(II) complex.
Transmetalation : The boronic acid is activated by the base to form a boronate species, which then transfers the thiophene group to the Pd(II) complex, replacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
To a clean, dry Schlenk flask, add 2-amino-5-bromobenzoic acid (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[1]
Solvent Addition and Reaction :
Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to dissolve the reactants upon heating.
Stir the reaction mixture at 90-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Workup :
After the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and water.
Separate the organic layer. The aqueous layer may be extracted again with ethyl acetate to ensure complete recovery of the product.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Purification :
The crude product is an acidic compound. To purify, dissolve the crude material in a basic aqueous solution (e.g., dilute NaOH).
Wash the basic solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove non-acidic impurities.
Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to precipitate the pure product.[3]
Collect the solid product by vacuum filtration.
Wash the collected solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.[3]
Characterization
The final product should be characterized to confirm its identity and purity.
¹H NMR : The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the benzoic acid and thiophene rings, as well as the amine protons.
¹³C NMR : The carbon NMR will confirm the presence of all carbon atoms in the molecule, including the carboxylic acid carbon.
Mass Spectrometry (MS) : ESI-MS should show the molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the N-H and O-H stretches of the amine and carboxylic acid groups, as well as the C=O stretch of the carboxylic acid.
Troubleshooting and Optimization
Low Yield : If the reaction yield is low, consider increasing the reaction temperature or time. The choice of base and solvent system can also be optimized. Other palladium catalysts and ligands can be screened for better performance.
Side Reactions : Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. This can be minimized by ensuring an efficient transmetalation step.
Purification Issues : If the product is difficult to purify, column chromatography on silica gel may be an alternative to acid-base extraction, though care must be taken as the compound contains both acidic and basic functional groups.
Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Palladium catalysts and organic solvents are flammable and should be handled with care.
Boronic acids can be irritants; avoid inhalation and skin contact.
References
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
PubMed. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Retrieved from [Link]
Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
Google Patents. (n.d.). CN110724115A - Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole.
PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
NIST. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]
Google Patents. (n.d.). US2791612A - Isolation process for 2-aminothiophenol.
PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of the nucleophilic coupling partner for a Suzuki coupling.... Retrieved from [Link]
Reddit. (2020). Help to reaction: Synthesis of thiophene-2-boronic acid from 2-bromothiophene. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]
MDPI. (n.d.). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]
ResearchGate. (2012). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]
Patent 0124709. (1984). Process for preparing pure benzoic acid. Retrieved from [Link]
Application Notes and Protocols for the Purification of 2-Amino-5-(thiophen-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-Amino-5-(thiophen-2-yl)benzoic acid,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-Amino-5-(thiophen-2-yl)benzoic acid, a crucial intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for downstream applications, this document moves beyond simplistic step-by-step instructions. It delves into the underlying chemical principles of each purification technique, empowering the researcher to make informed decisions and troubleshoot effectively. The protocols for recrystallization, acid-base extraction, and column chromatography are presented with a focus on experimental causality, ensuring robust and reproducible results.
Introduction: The Imperative of Purity
2-Amino-5-(thiophen-2-yl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant repercussions on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Common impurities may include unreacted starting materials, byproducts from side reactions, or degradation products. Therefore, a robust and efficient purification strategy is not merely a procedural step but a cornerstone of successful drug development.
This guide outlines three primary purification techniques, each suited for different scales and purity requirements. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Physicochemical Properties: A Foundation for Purification
A thorough understanding of the physicochemical properties of 2-Amino-5-(thiophen-2-yl)benzoic acid is fundamental to designing an effective purification strategy. While specific experimental data for this exact molecule is not extensively published, we can infer its behavior based on its structural motifs: an aminobenzoic acid and a thiophene ring.
Property
Estimated Value/Characteristic
Rationale and Impact on Purification
Molecular Formula
C₁₁H₉NO₂S
-
Molecular Weight
219.26 g/mol
-
Appearance
Likely a crystalline solid
Relevant for handling and recrystallization.
pKa (Carboxylic Acid)
~4-5
The acidic proton on the carboxylic acid allows for deprotonation with a weak base, forming a water-soluble carboxylate salt. This is the basis for acid-base extraction.[1][2]
pKa (Ammonium Ion)
~2-3
The amino group can be protonated with a strong acid to form a water-soluble ammonium salt. This amphoteric nature allows for selective extraction.
Solubility
Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.
Crucial for selecting an appropriate recrystallization solvent and mobile phase for chromatography. A structurally similar compound, 3-Amino-5-(5-formylthiophen-2-yl)benzoic acid, is sparingly soluble in water but soluble in many organic solvents.[3]
Purification Methodologies: Principles and Protocols
This section provides a detailed exploration of the three primary purification techniques, complete with step-by-step protocols and the scientific reasoning behind each step.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[4] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Causality in Solvent Selection: The choice of solvent is the most critical parameter in recrystallization. For 2-Amino-5-(thiophen-2-yl)benzoic acid, a polar protic solvent or a mixture is likely to be effective due to the presence of the polar amino and carboxylic acid groups. Ethanol, methanol, or an ethanol/water mixture are excellent starting points.[5][6]
Experimental Protocol: Recrystallization
Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-5-(thiophen-2-yl)benzoic acid. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.[4]
Decolorization (Optional): If the solution is colored due to highly colored impurities, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.[7] The charcoal will adsorb these impurities.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization on the filter paper.
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. The solution can then be placed in an ice bath to maximize crystal formation.[6]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Workflow for Recrystallization
Caption: Workflow for the purification of 2-Amino-5-(thiophen-2-yl)benzoic acid by recrystallization.
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[8] 2-Amino-5-(thiophen-2-yl)benzoic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. This property can be exploited for highly effective purification.
The Principle of pH Manipulation:
In Basic Solution (e.g., aqueous NaHCO₃): The carboxylic acid group will be deprotonated to form the water-soluble carboxylate salt, while neutral and basic impurities remain in the organic layer.[9]
In Acidic Solution (e.g., dilute HCl): The amino group will be protonated to form the water-soluble ammonium salt, while neutral and acidic impurities remain in the organic layer.
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude 2-Amino-5-(thiophen-2-yl)benzoic acid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
Basification and Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated product will move into the aqueous layer.
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product.
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~3-4). The protonated product will precipitate out of the solution.[6]
Isolation: Collect the precipitated solid by vacuum filtration.
Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.
Logical Flow of Acid-Base Extraction
Caption: Logical flow diagram for the purification via acid-base extraction.
Column Chromatography: High-Resolution Separation
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[10] For 2-Amino-5-(thiophen-2-yl)benzoic acid, both normal-phase and reversed-phase chromatography can be employed.
Choosing the Right System:
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). More polar compounds will have a stronger interaction with the stationary phase and elute later. Due to the polar nature of the target compound, it will likely require a relatively polar mobile phase. To prevent peak tailing, which is common with carboxylic acids on silica gel, a small amount of acetic or formic acid can be added to the eluent.[11]
Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[12] Less polar compounds will elute later. This technique is particularly useful for separating polar compounds.[12]
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 7:3 hexanes:ethyl acetate with 0.5% acetic acid).
Column Packing: Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
Monitoring: Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow for Column Chromatography
Caption: Step-by-step workflow for purification by column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of the compound and for separating it from related impurities.[4] Thin-Layer Chromatography (TLC) provides a quick and convenient way to monitor the progress of the purification.
Conclusion
The purification of 2-Amino-5-(thiophen-2-yl)benzoic acid is a critical step in the synthesis of many pharmaceutical compounds. By understanding the principles behind recrystallization, acid-base extraction, and column chromatography, and by following the detailed protocols provided in this guide, researchers can consistently obtain this key intermediate in high purity. The choice of the optimal purification strategy will be dictated by the specific impurities present and the desired final purity, and the information presented here provides a solid foundation for making that determination.
References
Benchchem. (n.d.). Purification of N-Acryloyl-p-aminobenzoic Acid. Technical Support Center.
Google Patents. (1987). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
Crystal Growth & Design. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid.
PubMed. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts.
Wikipedia. (n.d.). Acid–base extraction.
DiVA. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid.
Application Notes and Protocols for 2-Amino-5-(thiophen-2-yl)benzoic acid in Organic Synthesis
Introduction: A Versatile Scaffold for Chemical Innovation 2-Amino-5-(thiophen-2-yl)benzoic acid is a unique bifunctional building block that holds significant promise for researchers in organic synthesis, medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Scaffold for Chemical Innovation
2-Amino-5-(thiophen-2-yl)benzoic acid is a unique bifunctional building block that holds significant promise for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure, which marries the reactive functionalities of anthranilic acid with the electronically rich and versatile thiophene moiety, opens doors to a vast chemical space. The presence of a nucleophilic amino group, a carboxylic acid handle for derivatization, and an aromatic system amenable to further functionalization makes it a prime candidate for the synthesis of complex heterocyclic systems, novel polymers, and pharmacologically active agents. Thiophene derivatives, in particular, are recognized as important isosteres of benzene rings in drug design, often leading to improved biological activity and pharmacokinetic profiles.[1][2] This guide provides an in-depth look at the core reactivity of 2-Amino-5-(thiophen-2-yl)benzoic acid and offers detailed protocols for its application in several key synthetic transformations.
Physicochemical Properties and Handling
While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its constituent parts.
Property
Estimated Value/Information
Notes
Molecular Formula
C₁₁H₉NO₂S
-
Molecular Weight
219.26 g/mol
-
Appearance
Likely a crystalline solid (e.g., off-white to yellow powder)
Based on similar aminobenzoic acid and thiophene derivatives.
Solubility
Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.
The zwitterionic character may influence solubility.
Storage
Store in a cool, dry, and well-ventilated area away from light and oxidizing agents.
Standard for amino- and sulfur-containing organic compounds.
Core Reactivity and Synthetic Potential
The synthetic utility of 2-Amino-5-(thiophen-2-yl)benzoic acid stems from the distinct reactivity of its three main components: the amino group, the carboxylic acid, and the aromatic rings.
Amino Group: The primary amine is a potent nucleophile and can participate in a wide range of reactions, including acylation, alkylation, and diazotization. Its position ortho to the carboxylic acid is particularly significant, as it enables intramolecular cyclization reactions to form fused six-membered rings.
Carboxylic Acid Group: This functional group is a versatile handle for derivatization. It can be readily converted into esters, amides, acid chlorides, and other related functionalities. This allows for the attachment of diverse side chains or for its use as a monomer in polymerization reactions.
Aromatic System (Benzene and Thiophene Rings): Both the benzene and thiophene rings are susceptible to electrophilic aromatic substitution. The thiophene ring is generally more reactive than the benzene ring. Furthermore, these rings can be functionalized via modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, typically after a halogenation step.[3][4][5][6]
The interplay of these functional groups allows for a logical and stepwise approach to the synthesis of complex molecules, as illustrated below.
Caption: Synthetic pathways originating from 2-Amino-5-(thiophen-2-yl)benzoic acid.
Application Note 1: Synthesis of Fused Heterocyclic Systems
The ortho-amino benzoic acid motif is a classical precursor for the synthesis of a variety of fused heterocyclic compounds, which are prevalent in medicinal chemistry. One such valuable scaffold is the thieno[3,2-d]pyrimidin-4(3H)-one core.
Protocol 1: Synthesis of 2-Methyl-6-(thiophen-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one
This protocol describes a two-step, one-pot procedure involving an initial acylation of the amino group followed by an acid-catalyzed intramolecular cyclization.
Caption: Workflow for the synthesis of a thieno[3,2-d]pyrimidin-4(3H)-one derivative.
Materials:
2-Amino-5-(thiophen-2-yl)benzoic acid
Acetic anhydride
Pyridine (anhydrous)
Hydrochloric acid (concentrated)
Ethanol
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
Acylation:
In a round-bottom flask, suspend 1.0 equivalent of 2-Amino-5-(thiophen-2-yl)benzoic acid in 5-10 volumes of anhydrous pyridine.
Cool the mixture in an ice bath.
Slowly add 1.2 equivalents of acetic anhydride dropwise while stirring.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Cyclization:
To the same reaction mixture, slowly and carefully add 2-3 equivalents of concentrated hydrochloric acid. Caution: This is an exothermic reaction.
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.
Monitor the progress of the cyclization by TLC.
Work-up and Purification:
Cool the reaction mixture to room temperature and then place it in an ice bath.
The product will often precipitate from the cooled mixture. If not, slowly add cold water to induce precipitation.
Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-Methyl-6-(thiophen-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one.
Causality and Insights:
Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct of the acylation reaction.
The subsequent addition of a strong acid protonates the amide and carboxylic acid groups, facilitating the intramolecular nucleophilic attack of the amide nitrogen onto the activated carbonyl carbon, leading to cyclization and dehydration.
Application Note 2: Derivatization via Amide Bond Formation
The carboxylic acid functionality serves as a reliable anchor point for introducing molecular diversity. Standard peptide coupling reagents can be employed to form amide bonds with a wide array of amines, a cornerstone of medicinal chemistry for structure-activity relationship (SAR) studies.
Protocol 2: General Procedure for Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.
Materials:
2-Amino-5-(thiophen-2-yl)benzoic acid
Amine of choice (e.g., benzylamine)
HATU
Diisopropylethylamine (DIPEA)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, and brine for work-up
Procedure:
Reaction Setup:
Dissolve 1.0 equivalent of 2-Amino-5-(thiophen-2-yl)benzoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
Add 1.1 equivalents of the desired amine, followed by 2.5 equivalents of DIPEA.
Stir the solution at room temperature for 5 minutes.
Coupling:
In a separate vial, dissolve 1.1 equivalents of HATU in a small amount of anhydrous DMF.
Add the HATU solution to the reaction mixture dropwise.
Stir the reaction at room temperature for 4-12 hours. Monitor for completion using TLC or LC-MS.
Work-up and Purification:
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Causality and Insights:
HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and maintain a basic environment conducive to the reaction.
Application Note 3: Functionalization via Suzuki-Miyaura Cross-Coupling
To further elaborate the molecular scaffold, Suzuki-Miyaura cross-coupling is an invaluable tool for forming C-C bonds.[7] Since the parent molecule lacks a suitable leaving group (like a halide), a preliminary halogenation step is required. The thiophene ring is typically more susceptible to electrophilic halogenation than the substituted benzene ring.
Protocol 3: Two-Step Synthesis of an Arylated Derivative
This protocol outlines the bromination of the thiophene ring followed by a standard Suzuki coupling.
Caption: Workflow for arylation via bromination and Suzuki cross-coupling.
Part A: Bromination
Materials:
2-Amino-5-(thiophen-2-yl)benzoic acid
N-Bromosuccinimide (NBS)
Anhydrous Dimethylformamide (DMF)
Procedure:
Dissolve 1.0 equivalent of 2-Amino-5-(thiophen-2-yl)benzoic acid in anhydrous DMF.
Protect the solution from light and cool to 0 °C.
Add 1.05 equivalents of NBS portion-wise over 15-20 minutes.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.
Filter the solid, wash with water, and dry under vacuum to obtain the brominated intermediate, which can often be used in the next step without further purification.
Part B: Suzuki-Miyaura Cross-Coupling
Materials:
Brominated intermediate from Part A
Arylboronic acid of choice (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
To a Schlenk flask, add the brominated intermediate (1.0 equivalent), the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (3-5 mol%).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent system via syringe.
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to yield the final arylated compound.
Causality and Insights:
NBS is a mild and selective brominating agent for electron-rich aromatic rings like thiophene.
The palladium catalyst facilitates the catalytic cycle of the Suzuki coupling, which involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[7] The choice of base, ligand, and solvent can be critical and may require optimization for specific substrates.[3]
Conclusion
2-Amino-5-(thiophen-2-yl)benzoic acid is a building block with immense, largely untapped potential. The strategic combination of its functional groups allows for the efficient construction of diverse and complex molecular architectures. The protocols outlined in this guide serve as a robust starting point for researchers to explore its utility in synthesizing novel heterocycles, developing new materials, and advancing drug discovery programs.
References
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-((2-Aminophenyl)thio)benzoic acid via Ullmann Condensation.
Acta Crystallographica Section E. (2010). 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole. National Center for Biotechnology Information.
ResearchGate. (2011). ChemInform Abstract: Pictet-Spengler Reactions for the Synthesis of Pharmaceutically Relevant Heterocycles.
ResearchGate. (n.d.). Facile and Short-Step Synthesis of 5-Substituted 2,3,4,5-Tetrahydrobenz[f][8][9]Oxazepines Using a Modified Pictet-spengler Reaction. Retrieved from
Molecules. (2016). The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information.
ResearchGate. (2020). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles.
Google Patents. (n.d.). CN110724115A - Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole.
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
Farmaco. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. PubMed.
Molecules. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
Journal of Medicinal Chemistry. (2012). Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. PubMed.
ARKIVOC. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate.
European Journal of Medicinal Chemistry. (2019). Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents. PubMed.
Chemical Science. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Royal Society of Chemistry.
Beilstein Journal of Organic Chemistry. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information.
Solution Pharmacy. (2024, February 2). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester [Video]. YouTube. Retrieved from [Link]
Experimental procedure for N-acylation of aminobenzoic acids
Application Note & Protocol Guide Abstract This technical guide details the experimental procedures for the N-acylation of aminobenzoic acids (ABAs), specifically focusing on the synthesis of 4-acetamidobenzoic acid (Ace...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract
This technical guide details the experimental procedures for the N-acylation of aminobenzoic acids (ABAs), specifically focusing on the synthesis of 4-acetamidobenzoic acid (Acedoben) and N-acetylanthranilic acid . These compounds are critical intermediates in the synthesis of pharmaceuticals (e.g., Inosine Pranobex) and fine chemicals. The guide addresses the unique solubility challenges posed by the zwitterionic nature of ABAs and provides two distinct protocols: a classical high-throughput Schotten-Baumann method and a scalable Green Thermal method.
Introduction & Strategic Considerations
The Chemical Challenge: Zwitterions and Nucleophilicity
Aminobenzoic acids exist as zwitterions in neutral media, leading to poor solubility in standard organic solvents (e.g., dichloromethane, toluene). This physical property dictates the choice of reaction medium.
Para-isomer (PABA): The amine at the para position is moderately nucleophilic but deactivated by the electron-withdrawing carboxylic acid group.
Ortho-isomer (Anthranilic Acid): Possesses a unique reactivity profile due to intramolecular hydrogen bonding and the proximity of the carboxyl group, which can lead to the formation of cyclic benzoxazinone intermediates during acylation.
Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution. The amine lone pair attacks the carbonyl carbon of the acylating agent (acetic anhydride or acetyl chloride), forming a tetrahedral intermediate that collapses to release the leaving group (acetate or chloride).
Key Strategic Decision:
Aqueous Base (Schotten-Baumann): Uses NaOH to convert the carboxylic acid to a soluble carboxylate salt (
), breaking the zwitterion lattice and freeing the amine for reaction.
Thermal/Solvent-Free: Uses excess acetic anhydride as both reagent and solvent, driving the reaction via thermal energy and mass action.
Experimental Protocols
Protocol A: Modified Schotten-Baumann Method (Recommended for PABA)
Best for: High purity, ambient temperature, avoiding mixed anhydride side-products.
Solubilization: In a 500 mL Erlenmeyer flask, suspend 13.7 g of PABA in 100 mL of water. Slowly add 10% NaOH solution with stirring until the solid completely dissolves and the solution is slightly alkaline (pH ~9-10). Note: The solution will turn clear as the sodium 4-aminobenzoate salt forms.
Acylation: Cool the solution to 15–20°C. Add 12.0 mL of acetic anhydride dropwise over 20 minutes while vigorously stirring.
Critical Control Point: Acetic anhydride hydrolyzes in water. The reaction with the amine is faster, but rapid addition or high temperatures will favor hydrolysis (waste of reagent).
Reaction: Stir at room temperature for 30–45 minutes. A precipitate may begin to form.[4][6][7][8]
Precipitation: Acidify the mixture carefully with 6 M HCl until pH reaches ~3.0. This converts the sodium salt back to the free acid, which is insoluble in water.
Observation: Massive precipitation of white solid (N-acetyl-PABA).
Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with 2 x 50 mL cold water to remove residual salts and acetic acid.
Purification: Recrystallize from Ethanol/Water (9:1 ratio). Dissolve in boiling ethanol, then add hot water until turbid. Cool slowly to 4°C.
Protocol B: Green Thermal Reflux (Recommended for Anthranilic Acid)
Best for: Scalability, ortho-isomers, and formation of cyclic intermediates.
Reagents:
2-Aminobenzoic acid (Anthranilic acid): 13.7 g (100 mmol)
Acetic Anhydride: 30 mL (Excess)
Glacial Acetic Acid: 15 mL (Solvent)
Procedure:
Setup: Combine anthranilic acid, acetic anhydride, and glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
Reflux: Heat the mixture to reflux (approx. 120°C) for 60 minutes. The solid will dissolve, and the solution will darken slightly.[1]
Mechanistic Note: For anthranilic acid, this step often forms 2-methyl-3,1-benzoxazin-4-one (a cyclic anhydride derivative).
Hydrolysis: Cool the mixture to 80°C. Cautiously add 10 mL of water through the condenser to hydrolyze the excess anhydride and open the benzoxazinone ring back to N-acetylanthranilic acid.
Crystallization: Pour the hot mixture into 100 mL of ice-water with rapid stirring. The product will precipitate immediately.
Filtration: Collect the solid by filtration.
Purification: Recrystallize from dilute acetic acid or ethanol.
Visualization of Workflows
The following diagrams illustrate the decision matrix for method selection and the reaction mechanism.
Caption: Decision matrix for selecting the optimal acylation protocol based on ABA isomerism.
Analytical Validation
To ensure the trustworthiness of the synthesis, the isolated product must be validated against the following benchmarks.
Parameter
4-Acetamidobenzoic Acid (Acedoben)
N-Acetylanthranilic Acid
CAS Number
556-08-1
89-52-1
Appearance
White crystalline powder
White/Off-white needles
Melting Point
256 – 262°C (Decomposes) [1, 2]
183 – 185°C
Solubility
Soluble in Ethanol, NaOH; Insoluble in Water
Soluble in Ethanol, Acetic Acid
IR Spectrum
Amide I (~1660 cm⁻¹), Acid C=O (~1690 cm⁻¹)
Amide I (~1670 cm⁻¹), Acid C=O (~1680 cm⁻¹)
pKa
pKa₁: 4.28 (COOH)
pKa₁: ~3.6
Note on Triboluminescence: N-acetylanthranilic acid crystals are known to exhibit triboluminescence (emission of light when fractured). This serves as a qualitative physical test for the ortho-isomer product [3].
Troubleshooting & Optimization
Low Yield in Protocol A:
Cause: Hydrolysis of acetic anhydride before it reacts with the amine.
Fix: Ensure the temperature is kept <20°C during addition. Increase anhydride equivalents to 1.5x.
Product Oiling Out (Protocol B):
Cause: Impurities or insufficient cooling time.
Fix: Scratch the side of the flask with a glass rod to induce nucleation. Ensure the water quench is cold (0-4°C).
Coloration (Pink/Brown):
Cause: Oxidation of the amino group (common in older starting material).
Fix: Recrystallize in the presence of activated charcoal (decolorizing carbon).
References
Fisher Scientific. (2023). 4-Acetamidobenzoic acid, 99+% Specifications.[9][10] Retrieved from [Link]
Erikson, J. (1972). N-Acetylanthranilic Acid: A Highly Triboluminescent Material. Journal of Chemical Education, 49(10), 688. Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19266, 4-Acetamidobenzoic acid. Retrieved from [Link]
Application Notes and Protocols for 2-Amino-5-(thiophen-2-yl)benzoic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals Foreword: The Versatility of a Thiophene-Bearing Aminobenzoic Acid 2-Amino-5-(thiophen-2-yl)benzoic acid stands as a molecule of significant interest at the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatility of a Thiophene-Bearing Aminobenzoic Acid
2-Amino-5-(thiophen-2-yl)benzoic acid stands as a molecule of significant interest at the intersection of organic chemistry and materials science. Its unique trifunctional nature, possessing an aromatic amine, a carboxylic acid, and a thiophene moiety, offers a rich playground for the design and synthesis of novel functional materials. The thiophene ring, a cornerstone in the field of organic electronics, imparts conductive and semiconductive properties. The aminobenzoic acid fragment provides a versatile scaffold for polymerization and coordination chemistry, making it an ideal candidate for creating advanced materials with tailored electronic, optical, and structural characteristics.
This comprehensive guide, intended for researchers and scientists, delves into the practical applications of 2-Amino-5-(thiophen-2-yl)benzoic acid. It moves beyond a mere listing of possibilities to provide detailed, actionable protocols for the synthesis of the monomer itself, its subsequent polymerization into a conductive polymer, and its use as a ligand in the formation of a luminescent metal-organic framework (MOF). Furthermore, we will explore the fabrication of a proof-of-concept organic thin-film transistor (OFET) to demonstrate the material's potential in electronic devices. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected characterization data to guide the researcher.
Part 1: Synthesis of the Monomer: 2-Amino-5-(thiophen-2-yl)benzoic acid
The synthesis of 2-Amino-5-(thiophen-2-yl)benzoic acid can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1] In this proposed protocol, we will couple 5-bromo-2-aminobenzoic acid with thiophene-2-boronic acid.
Underlying Principles of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (5-bromo-2-aminobenzoic acid) to form a Pd(II) complex.
Transmetalation: The organoboron compound (thiophene-2-boronic acid) transfers its organic group to the Pd(II) complex. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[1]
Detailed Synthesis Protocol
Materials:
5-bromo-2-aminobenzoic acid
Thiophene-2-boronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Deionized water
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Separatory funnel
Rotary evaporator
Procedure:
To a 100 mL round-bottom flask, add 5-bromo-2-aminobenzoic acid (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add a mixture of 1,4-dioxane and water (4:1 v/v, 50 mL).
Heat the reaction mixture to 90°C and stir for 12 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel.
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
Combine the organic layers and wash with brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 2-Amino-5-(thiophen-2-yl)benzoic acid.
Expected Characterization Data
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the benzoic acid and thiophene rings, as well as a broad singlet for the amine protons.
¹³C NMR: The spectrum will display signals for the carbonyl carbon, and the aromatic carbons of both rings.
FT-IR: Expect to see characteristic absorption bands for the N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C=C stretching of the aromatic rings.[2]
Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-Amino-5-(thiophen-2-yl)benzoic acid should be observed.
Part 2: Synthesis and Characterization of a Conductive Polymer
The presence of the thiophene moiety allows for the polymerization of 2-Amino-5-(thiophen-2-yl)benzoic acid into a conductive polymer. Both electrochemical and chemical oxidative polymerization methods are viable.[3] Here, we detail a chemical oxidative polymerization protocol using iron(III) chloride (FeCl₃) as the oxidant.
Principle of Oxidative Polymerization
Oxidative polymerization of thiophenes proceeds via the formation of radical cations. The oxidant (FeCl₃) removes an electron from the thiophene ring, generating a radical cation. These radical cations then couple to form dimers, which are further oxidized and couple with other radical cations, leading to the growth of the polymer chain. The amino and carboxylic acid groups can influence the solubility and processing of the resulting polymer.
Chemical Oxidative Polymerization Protocol
Materials:
2-Amino-5-(thiophen-2-yl)benzoic acid
Anhydrous iron(III) chloride (FeCl₃)
Anhydrous chloroform (CHCl₃)
Methanol
Ammonia solution
Beaker
Magnetic stirrer
Buchner funnel and filter paper
Procedure:
Dissolve 2-Amino-5-(thiophen-2-yl)benzoic acid (1.0 eq) in anhydrous chloroform in a beaker.
In a separate beaker, dissolve anhydrous iron(III) chloride (2.5 eq) in a minimal amount of anhydrous chloroform.
Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring at room temperature. The reaction mixture should turn dark, indicating polymerization.
Continue stirring for 24 hours at room temperature.
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
Collect the polymer by vacuum filtration using a Buchner funnel.
Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual oxidant.
To de-dope the polymer, wash it with a dilute ammonia solution, followed by deionized water until the filtrate is neutral.
Dry the polymer under vacuum at 60°C for 24 hours.
Expected Characterization of the Polymer
FT-IR: The spectrum of the polymer will show broader absorption bands compared to the monomer. The characteristic peaks for the N-H and C=O groups should still be present.[4]
UV-Vis Spectroscopy: The polymer should exhibit a broad absorption band in the visible region, which is characteristic of conjugated polymers. A red-shift in the absorption maximum compared to the monomer is expected, indicating an extended π-conjugation system.[5][6]
Cyclic Voltammetry (CV): CV can be used to determine the oxidation and reduction potentials of the polymer, providing information about its electronic properties and conductivity.
Four-Point Probe Measurement: This technique can be used to measure the electrical conductivity of a thin film of the polymer.
Part 3: Synthesis of a Luminescent Metal-Organic Framework (MOF)
The carboxylic acid and amino groups of 2-Amino-5-(thiophen-2-yl)benzoic acid make it an excellent ligand for the construction of metal-organic frameworks (MOFs). By using a lanthanide metal ion, such as Europium(III), it is possible to synthesize a luminescent MOF.
Principles of MOF Synthesis
MOFs are crystalline materials formed by the coordination of metal ions or clusters with organic ligands. Solvothermal synthesis is a common method for growing high-quality MOF crystals. In this process, the metal salt and the organic ligand are dissolved in a solvent and heated in a sealed container (autoclave) above the boiling point of the solvent. The increased temperature and pressure facilitate the formation of the crystalline framework.[7][8] The lanthanide ion, when incorporated into the MOF, can exhibit characteristic luminescence upon excitation, which can be sensitized by the organic ligand.[9]
Solvothermal Synthesis Protocol for a Luminescent MOF
Materials:
2-Amino-5-(thiophen-2-yl)benzoic acid
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
N,N-Dimethylformamide (DMF)
Ethanol
Teflon-lined stainless-steel autoclave
Oven
Procedure:
In a 20 mL glass vial, dissolve 2-Amino-5-(thiophen-2-yl)benzoic acid (0.1 mmol) in 10 mL of DMF.
In a separate vial, dissolve Europium(III) nitrate hexahydrate (0.05 mmol) in 5 mL of DMF.
Combine the two solutions in the Teflon liner of a 23 mL stainless-steel autoclave.
Seal the autoclave and place it in a programmable oven.
Heat the autoclave to 120°C for 48 hours.
After the reaction, allow the autoclave to cool slowly to room temperature.
Collect the crystalline product by filtration and wash it with fresh DMF and then with ethanol.
Dry the product in a vacuum oven at 80°C for 12 hours.
Characterization of the Luminescent MOF
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystallinity and phase purity of the synthesized MOF.
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the loss of solvent molecules.
Photoluminescence Spectroscopy: The excitation and emission spectra of the MOF should be recorded. Upon excitation of the ligand, characteristic sharp emission peaks of Eu³⁺ are expected, indicating efficient energy transfer from the ligand to the metal center.
Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology and crystal size of the MOF.
Part 4: Application in Organic Thin-Film Transistors (OFETs)
The synthesized conductive polymer can be used as the active semiconductor layer in an organic thin-film transistor (OFET). This section provides a protocol for the fabrication of a simple bottom-gate, top-contact OFET.[10]
OFET Device Architecture and Working Principle
An OFET is a field-effect transistor that uses an organic semiconductor as the active layer. In a bottom-gate, top-contact architecture, a gate electrode is first deposited on a substrate, followed by a dielectric layer. The organic semiconductor is then deposited on the dielectric, and finally, the source and drain electrodes are deposited on top of the semiconductor. The current between the source and drain is modulated by the voltage applied to the gate electrode.
OFET Fabrication Protocol
Materials:
Heavily doped n-type silicon wafer with a thermally grown SiO₂ layer (serves as the substrate, gate electrode, and dielectric)
A suitable solvent for the polymer (e.g., N-methyl-2-pyrrolidone or a mixture of solvents)
Gold (for source and drain electrodes)
Shadow mask for electrode deposition
Spin coater
Thermal evaporator
Procedure:
Clean the Si/SiO₂ substrate by sonicating in acetone, isopropanol, and deionized water, and then dry it with a stream of nitrogen.
Prepare a solution of the synthesized polymer in a suitable solvent (e.g., 5 mg/mL).
Deposit a thin film of the polymer onto the SiO₂ surface by spin coating.
Anneal the film at an appropriate temperature (e.g., 100-150°C) to remove residual solvent and improve film morphology.
Deposit the gold source and drain electrodes on top of the polymer film through a shadow mask using a thermal evaporator. The channel length and width are defined by the shadow mask.
Characterization of the OFET
The performance of the fabricated OFET can be evaluated by measuring its electrical characteristics using a semiconductor parameter analyzer. Key parameters to be determined include:
Output characteristics (I_ds vs. V_ds): These curves show the drain-source current as a function of the drain-source voltage at different gate voltages.
Transfer characteristics (I_ds vs. V_g): These plots show the drain-source current as a function of the gate voltage at a constant drain-source voltage. From this, the field-effect mobility, threshold voltage, and on/off ratio can be calculated.[11]
Visualizations
Synthesis Workflow
Caption: Overall workflow from monomer synthesis to material application.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
Material
Property
Expected Value/Range
Characterization Technique
Monomer
Molecular Weight
~219.26 g/mol
Mass Spectrometry
¹H NMR
Peaks in aromatic (δ 7-9 ppm) and amine (δ 4-6 ppm) regions
NMR Spectroscopy
Polymer
Optical Band Gap
1.7 - 2.5 eV
UV-Vis Spectroscopy
Conductivity
10⁻⁵ - 10⁻¹ S/cm
Four-Point Probe
MOF
BET Surface Area
300 - 1000 m²/g
N₂ Sorption Analysis
Emission Wavelength
~615 nm (for Eu³⁺)
Photoluminescence Spectroscopy
OFET
Field-Effect Mobility
10⁻⁴ - 10⁻² cm²/Vs
Semiconductor Parameter Analyzer
On/Off Ratio
> 10³
Semiconductor Parameter Analyzer
References
Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxid
UV-vis absorption spectra of the polymers in thin films.
Enhanced absorption spectra of conducting polymers co-polymerised from thiophene deriv
Fabrication and characterization of poly(3,4-ethylenedioxythiophene) field-effect transistors. [Journal Name].
No valid URL was provided for this reference.
No valid URL was provided for this reference.
Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. Molecules, 2021.
Synthesis of lanthanide-based MOFs by solvothermal approach.
No valid URL was provided for this reference.
Construction of a series of lanthanide metal–organic frameworks: synthesis, structure, luminescence and white light emission. CrystEngComm, 2015.
Thiophene polymer semiconductors for organic thin-film transistors. Chemistry, 2008.
No valid URL was provided for this reference.
No valid URL was provided for this reference.
No valid URL was provided for this reference.
No valid URL was provided for this reference.
No valid URL was provided for this reference.
The Infrared Absorption Spectra of Thiophene Deriv
No valid URL was provided for this reference.
No valid URL was provided for this reference.
No valid URL was provided for this reference.
No valid URL was provided for this reference.
The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Journal of Pharmaceutical and Biomedical Analysis, 2004.
Technical Support Center: Synthesis of Thiophene-Substituted Benzoic Acids
Introduction: The Sulfur Challenge Thiophene-substituted benzoic acids are critical bioisosteres in drug discovery, often serving as scaffold linkers in kinase inhibitors and anti-inflammatory agents. However, their synt...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Sulfur Challenge
Thiophene-substituted benzoic acids are critical bioisosteres in drug discovery, often serving as scaffold linkers in kinase inhibitors and anti-inflammatory agents. However, their synthesis presents a unique "Sulfur Challenge." The thiophene ring is electron-rich and prone to oxidative degradation, while the sulfur atom acts as a soft Lewis base that can poison transition metal catalysts (Pd, Pt).
This guide addresses the three most critical failure modes in their synthesis: Protodeboronation , Catalyst Poisoning , and Oxidative Ring Degradation .
Module 1: The Suzuki-Miyaura Interface
Context: Coupling a thiophene-boronic acid with a halobenzoic acid (or ester).
Issue 1: Low Yield due to Protodeboronation
Symptom: LCMS shows rapid consumption of the thiophene boronic acid starting material but low conversion to product. A major peak corresponding to unsubstituted thiophene (de-borylated) is observed.
Technical Insight:
2-Thiopheneboronic acids are notoriously unstable. The C2 position is highly nucleophilic. Under basic aqueous conditions (standard Suzuki), the boronate complex undergoes hydrolytic C-B bond cleavage, replaced by a proton.[1] This is accelerated by high pH and high temperature.
Troubleshooting Protocol:
Variable
Standard Condition (High Risk)
Optimized Condition (Low Risk)
Base
, (Strong bases)
KF , , or CsF (Anhydrous)
Solvent
DMF/Water, Dioxane/Water
Anhydrous THF or DME (Minimize water)
Reagent
Boronic Acid ()
MIDA Boronate or Pinacol Ester (Slow release)
Additives
None
CuCl (Promotes transmetallation over deboronation)
Mechanism of Failure (Protodeboronation):
Caption: The pathway of base-catalyzed protodeboronation leading to loss of stoichiometry.
Issue 2: Catalyst Deactivation (Sulfur Poisoning)
Symptom: Reaction stalls after 20-30% conversion. Adding more catalyst restarts the reaction only briefly.
Technical Insight:
The thiophene sulfur has a high affinity for Pd(0). It competes with phosphine ligands for coordination sites, forming inactive Pd-S species. This is more pronounced with electron-rich thiophenes.
Solution Strategy:
Ligand Overpowering: Use phosphine ligands with high steric bulk (Cone angle > 160°) and high electron density.
Recommended:SPhos , XPhos , or
.
Avoid:
(binds too weakly to displace sulfur).
Catalyst Loading: Increase Pd loading from standard 1-3 mol% to 5-8 mol% to account for sacrificial poisoning.
Module 2: Oxidation & Functional Group Interconversion
Context: Converting a methyl-thiophene precursor to the carboxylic acid.
Issue 3: Ring Degradation during Oxidation
Symptom: Attempting to oxidize a methyl group on the thiophene ring using
results in a black tar/sludge. NMR shows loss of aromatic signals.
Technical Insight:
The thiophene ring is electron-rich (super-aromatic). Strong oxidants like Permanganate or Chromic acid attack the C=C double bonds of the ring, causing ring-opening (oxidative cleavage) before attacking the methyl group.
Self-Validating Protocol: The "Buffered Bleach" Method
Use this mild oxidation protocol to preserve the thiophene ring.
Reagents: Sodium Chlorite (
), TEMPO (catalytic), NaOCl (Bleach), Phosphate Buffer (pH 6.8).
Step 1: Dissolve substrate (Methyl-thiophene derivative) in Acetonitrile/Water (1:1).
Step 2: Add 5 mol% TEMPO.
Step 3: Add NaOCl (commercial bleach) dropwise at 0°C. Monitor: The solution turns red-orange.
Step 4: Add
(dissolved in water) slowly.
Validation Check: Maintain internal temp < 10°C. If temp spikes, ring oxidation is occurring.
Quench: Use Sodium Thiosulfate.
Module 3: Purification & Isolation
FAQ: How do I separate the product from sulfur-containing byproducts?
Q: My product is contaminated with homocoupled thiophene dimers.
A: Thiophene dimers are much less polar than the benzoic acid product.
Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2-Amino-5-(thiophen-2-yl)benzoic acid
Welcome to the technical support center for researchers working with 2-Amino-5-(thiophen-2-yl)benzoic acid. This guide is designed to provide in-depth, field-proven insights into resolving common and complex issues encou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers working with 2-Amino-5-(thiophen-2-yl)benzoic acid. This guide is designed to provide in-depth, field-proven insights into resolving common and complex issues encountered during Nuclear Magnetic Resonance (NMR) analysis. As scientists and drug development professionals, obtaining a clean, interpretable NMR spectrum is paramount for structural verification and purity assessment. This document moves beyond a simple checklist to explain the underlying chemical principles behind unexpected spectral features, empowering you to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: Why are the -NH₂ and -COOH proton signals often broad or not visible in my ¹H NMR spectrum?
A1: Protons on heteroatoms like nitrogen and oxygen are "exchangeable." They can undergo rapid chemical exchange with other labile protons in the sample, including trace amounts of water, or with deuterium from the NMR solvent.[1] This rapid exchange process on the NMR timescale leads to signal broadening. In solvents like D₂O or MeOD-d₄, these protons will exchange with deuterium and their signals will disappear entirely from the ¹H spectrum.[2][3] The chemical shift of these protons is also highly dependent on solvent, concentration, and temperature, which affects hydrogen bonding.[4]
Q2: I see more aromatic signals than I expect. What could be the cause?
A2: While impurities are a common cause, the structure of 2-Amino-5-(thiophen-2-yl)benzoic acid itself can lead to spectral complexity. A likely reason for observing duplicate signals, especially for the aromatic protons near the amino group, is the presence of rotational isomers (rotamers).[5] Slow rotation around the C-N bond on the NMR timescale can cause the ortho and meta protons relative to the amino group to exist in distinct chemical environments, leading to a doubling of peaks. This phenomenon can often be resolved by acquiring the spectrum at a higher temperature.[2]
Q3: Can the choice of NMR solvent significantly alter the spectrum?
A3: Absolutely. The chemical shifts of your compound's protons can vary depending on the solvent used.[2][6] Aromatic solvents like benzene-d₆ or toluene-d₈ are known to cause significant shifts, a phenomenon called Aromatic Solvent-Induced Shift (ASIS).[7] These solvents can form weak complexes with solute molecules, leading to changes in the local magnetic environment of the protons. Switching from a common solvent like CDCl₃ to an aromatic solvent or a hydrogen-bond-accepting solvent like DMSO-d₆ can sometimes resolve overlapping peaks or confirm assignments.[2]
Troubleshooting Guide: Diagnosing Unexpected Peaks
This section provides a systematic approach to identifying the source of unexpected signals in your NMR spectrum.
Issue 1: My spectrum is complicated, with many unidentifiable peaks.
Question: My reaction seems clean by TLC, but the ¹H NMR spectrum is very complex after purification. What should I investigate first?
Potential Causes & Solutions:
Residual Solvents: The most common source of unexpected peaks. Solvents used during reaction or purification (e.g., ethyl acetate, dichloromethane, hexane, acetone) can be retained in the sample even after drying under high vacuum.[2]
Solution: Compare the chemical shifts of the unknown peaks to a standard NMR solvent chart. To remove tenacious solvents like ethyl acetate, dissolve your sample in a more volatile solvent like dichloromethane, rotary evaporate, and repeat 2-3 times.[2]
Starting Materials or Reagents: Incomplete reactions can leave starting materials. The synthesis of this compound likely involves a Suzuki or similar cross-coupling reaction.
Solution: Run NMR spectra of your starting materials (e.g., 2-amino-5-bromobenzoic acid and thiophene-2-boronic acid) and any key reagents. Compare these spectra to the spectrum of your product to identify any overlapping signals.
Reaction Byproducts: Side reactions can generate structurally similar impurities that are difficult to separate.
Solution: Consider potential side reactions in your synthesis. For example, in a Suzuki coupling, homocoupling of the boronic acid is a common side product. Review the literature for your specific synthetic route to identify known impurities.[8]
Sample Degradation: The compound may be unstable under certain conditions (e.g., exposure to light, air, or residual acid/base from chromatography).
Solution: Ensure the sample was stored properly. Re-purify a small amount and immediately acquire the NMR spectrum.
Issue 2: I'm observing broad peaks throughout my spectrum.
Question: All my peaks, not just the exchangeable ones, are broad and poorly resolved. What's wrong?
Potential Causes & Solutions:
Poor Shimming: The most frequent cause of broad lineshapes. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume.[9][10]
Solution: Carefully re-shim the spectrometer on your sample. If the problem persists, try shimming on a standard, easily shimmable sample (often provided by the instrument manufacturer) to determine if the issue is with your sample or the spectrometer itself.[10]
Sample Concentration/Solubility: A sample that is too concentrated can lead to high viscosity, which broadens peaks.[11] Conversely, if the compound is not fully dissolved and suspended particles are present, this will cause severe line broadening.[11]
Solution: Dilute your sample. If solubility is an issue, filter the sample through a small plug of glass wool in a Pasteur pipette to remove any undissolved material before re-acquiring the spectrum.[9] If the compound has poor solubility in your chosen solvent, select a different deuterated solvent in which it is more soluble.[2]
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron from a spatula, residual palladium catalyst from the reaction) can cause significant peak broadening.
Solution: Filter the NMR solution through a syringe filter. If residual catalyst is suspected, further purification of the bulk sample may be necessary.
Issue 3: I see a doubled set of peaks for my compound.
Question: It looks like I have two very similar compounds in my sample, with almost every peak duplicated in a consistent ratio. Is this an impurity?
Potential Causes & Solutions:
Rotational Isomers (Rotamers): As mentioned in the FAQs, this is a strong possibility for this molecule due to restricted rotation around the C(aryl)-NH₂ bond. The different spatial arrangements of the -NH₂ group relative to the rest of the molecule create distinct chemical environments for nearby protons.[5] This is particularly common in ortho-substituted anilines.
Solution: Perform a variable-temperature (VT) NMR experiment. Acquiring the spectrum at a higher temperature (e.g., 50°C, 80°C) will increase the rate of bond rotation. If rotamers are the cause, the doubled peaks will broaden and eventually coalesce into single, averaged signals as the rate of rotation becomes fast on the NMR timescale.[2]
Diagnostic Workflow for Unexpected Peaks
The following diagram outlines a logical workflow for troubleshooting unexpected signals in your NMR spectrum.
Caption: Troubleshooting logic for unexpected NMR signals.
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of -NH₂ and -COOH Protons
This experiment confirms the identity of exchangeable protons.
Acquire Standard Spectrum: Dissolve your sample (~5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
Mix Thoroughly: Cap the NMR tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.[2]
Re-acquire Spectrum: Place the tube back in the spectrometer. It is advisable to re-shim the instrument as the lock signal may have changed slightly. Acquire a second ¹H NMR spectrum.
Analyze: Compare the two spectra. The signals corresponding to the -NH₂ and -COOH protons should significantly decrease in intensity or disappear completely in the second spectrum.[3]
Protocol 2: Variable-Temperature (VT) NMR for Investigating Dynamic Processes
This experiment is used to confirm the presence of dynamic processes like bond rotation.
Prepare Sample: Prepare a sample of your compound in a suitable high-boiling deuterated solvent, such as DMSO-d₆ or toluene-d₈. Ensure the sample is properly shimmed at room temperature (e.g., 25°C) and acquire a reference spectrum.
Increase Temperature: Access the spectrometer's temperature control unit. Increase the temperature in increments (e.g., to 40°C, 60°C, 80°C).
Equilibrate and Shim: At each new temperature, allow the sample to equilibrate for 5-10 minutes. The magnetic field homogeneity will drift with temperature, so it is crucial to re-shim the instrument at each step.
Acquire Spectra: Acquire a ¹H NMR spectrum at each temperature.
Analyze: Carefully compare the spectra. If rotamers are present, you will observe the duplicated peaks broadening and moving closer together as the temperature increases, eventually coalescing into single, sharp peaks at a sufficiently high temperature.
Reference Data
The following table provides estimated ¹H and ¹³C NMR chemical shifts for 2-Amino-5-(thiophen-2-yl)benzoic acid. Note that actual values can vary based on solvent and concentration. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Assignment
Proton (¹H) Chemical Shift (ppm)
Carbon (¹³C) Chemical Shift (ppm)
Notes
-COOH
10.0 - 13.0 (very broad s)
~168-172
Signal is often very broad and may not integrate correctly. Disappears with D₂O shake.[4]
-NH₂
3.5 - 5.0 (broad s)
N/A
Chemical shift is highly variable. Disappears with D₂O shake.[3][12]
Benzoic H-3
~7.8 - 8.2 (d)
~132-135
ortho to COOH
Benzoic H-4
~7.2 - 7.5 (dd)
~115-120
meta to COOH, ortho to NH₂
Benzoic H-6
~6.7 - 7.0 (d)
~112-118
ortho to NH₂
Thiophene H-3'
~7.0 - 7.2 (dd)
~124-126
Thiophene H-4'
~7.0 - 7.2 (t)
~128
May overlap with other signals.
Thiophene H-5'
~7.3 - 7.6 (dd)
~125-127
Benzoic C-1
N/A
~125-130
Quaternary C attached to COOH
Benzoic C-2
N/A
~145-150
Quaternary C attached to NH₂
Benzoic C-5
N/A
~138-142
Quaternary C attached to Thiophene
Thiophene C-2'
N/A
~140-145
Quaternary C attached to Benzoic ring
Data estimated based on typical values for substituted benzoic acids[13][14][15] and thiophenes[16][17].
References
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. (n.d.). UC Davis NMR Facility. Retrieved from [Link]
Troubleshooting Acquisition Related Problems. (n.d.). Bruker. Retrieved from [Link]
Trouble Shooting Page. (n.d.). UCSD NMR Facility. Retrieved from [Link]
D'Agostino, P. A., & Lattanzio, V. M. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 57(10), 759-771. Retrieved from [Link]
Spectroscopy Tutorial: Amines. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
Cavaleiro, J. A. S. (1985). "Solvent Effects" in 1H NMR Spectroscopy. A Simple Undergraduate Experiment. Journal of Chemical Education, 62(6), 524. Retrieved from [Link]
Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (n.d.). Taylor & Francis Online. Retrieved from [Link]
Cortes, J. C., et al. (2011). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 16(4), 3047-3056. Retrieved from [Link]
Brzezinski, B., et al. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(11), 1909-1913. Retrieved from [Link]
Johnston, E. R. (1982). NMR Studies of Proton Exchange in Amides. eScholarship, University of California. Retrieved from [Link]
Electronic Supplementary Information 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: Synthesis, in vitro and in silico studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Supporting Information Copper-Catalyzed Aerobic Oxidative Dehydrogenative Coupling to Access Benzo[c]cinnolines. (n.d.). American Chemical Society. Retrieved from [Link]
Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(8), 667-671. Retrieved from [Link]
Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. (1969). Bulletin of the Chemical Society of Japan. Retrieved from [Link]
1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]
13C NMR of (Z)-2-(phenylamino)-N′-(thiophen-2-ylmethylene) acetohydrazide. (2018). ResearchGate. Retrieved from [Link]
Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Retrieved from [Link]
24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Appendix 2 - 1H NMR Spectral parameters for substituted benzenes. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
Genotoxic Impurities: An Important Regulatory Aspect. (n.d.). Semantic Scholar. Retrieved from [Link]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-(thiophen-2-yl)benzoic acid
Welcome to the Technical Support Center for the synthesis of 2-Amino-5-(thiophen-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 2-Amino-5-(thiophen-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this compound.
Overview of Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The most prevalent and scalable method for synthesizing 2-Amino-5-(thiophen-2-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and relatively mild reaction conditions.[1][2][3] In this specific synthesis, 2-amino-5-bromobenzoic acid is coupled with thiophene-2-boronic acid.
The choice of the Suzuki-Miyaura coupling is advantageous due to the commercial availability of the starting materials and the generally high yields achievable. However, scaling up this reaction can present challenges related to catalyst activity, reaction kinetics, and product purification.[4][5] This guide will address these potential hurdles in detail.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 2-Amino-5-(thiophen-2-yl)benzoic acid.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
To a clean, dry reaction vessel, add 2-amino-5-bromobenzoic acid (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.[5]
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq).
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Reaction:
Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Workup and Isolation:
Cool the reaction mixture to room temperature.
Dilute the mixture with water and filter to remove any insoluble palladium residues.
Transfer the filtrate to a separatory funnel and wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.[8]
Collect the solid product by vacuum filtration and wash with cold water.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[9]
Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Guide
Scaling up chemical reactions can introduce unforeseen challenges. This guide addresses common issues encountered during the synthesis of 2-Amino-5-(thiophen-2-yl)benzoic acid.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
Catalyst Inactivity: The palladium catalyst may be oxidized or poisoned.[10]
- Ensure a strictly inert atmosphere is maintained throughout the reaction.[5]- Use fresh, high-quality catalyst and anhydrous, degassed solvents.- Consider using alternative palladium sources (e.g., Pd(OAc)₂) with appropriate phosphine ligands (e.g., SPhos, XPhos) which can be more robust.[11]
Ineffective Base: The base may not be strong enough or may have poor solubility in the solvent system.
- Screen other bases such as K₃PO₄ or Cs₂CO₃, which are often more effective in Suzuki couplings.[10]- Ensure the base is finely powdered to maximize its surface area and reactivity.
Low Reaction Temperature: The reaction may be too slow at the set temperature.
- Gradually increase the reaction temperature, monitoring for any signs of decomposition. The optimal temperature is often near the boiling point of the solvent mixture.[5]
Poor Quality Starting Materials: Impurities in the 2-amino-5-bromobenzoic acid or thiophene-2-boronic acid can interfere with the reaction.
- Confirm the purity of the starting materials by NMR or other analytical techniques.- Recrystallize or purify the starting materials if necessary.
Formation of Significant Side Products
Homocoupling of Boronic Acid: The thiophene-2-boronic acid can couple with itself to form 2,2'-bithiophene.
- Use a slight excess, but not a large excess, of the boronic acid (typically 1.1-1.3 equivalents).- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Dehalogenation of the Aryl Halide: The bromo group on 2-amino-5-bromobenzoic acid can be reduced to a hydrogen.[2]
- This is often promoted by impurities or suboptimal reaction conditions. Re-evaluate the catalyst system and ensure a clean reaction setup.
Protodeboronation: The boronic acid can be cleaved by acidic protons in the reaction mixture.
- Ensure the base is of sufficient strength and quantity to neutralize any acidic species.
Difficulty in Product Purification
Residual Palladium Catalyst: The final product may be contaminated with palladium residues, which can be difficult to remove.
- During workup, consider washing the organic extracts with an aqueous solution of a sulfur-containing scavenger like sodium thiosulfate or L-cysteine.- Activated carbon treatment of the crude product solution can also be effective.
Co-precipitation of Impurities: Side products may co-precipitate with the desired product during acidification.
- Optimize the pH for precipitation. A slower, more controlled acidification can lead to more selective precipitation of the product.- If co-precipitation is a major issue, consider purification by column chromatography before the final recrystallization.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for this reaction?
A1: While Pd(PPh₃)₄ is commonly used, other catalyst systems may offer better performance, especially at a larger scale. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can be more robust and efficient.[11] High-throughput screening of different catalyst/ligand combinations may be beneficial for significant scale-up.[12]
Q2: Can I use a different solvent system?
A2: Yes, other solvent systems can be employed. Toluene/water, DMF/water, and 2-propanol/water are common alternatives. The choice of solvent can impact the solubility of the reagents and the reaction kinetics. It is important to ensure that the chosen solvent is degassed to remove oxygen, which can deactivate the catalyst.
Q3: My thiophene-2-boronic acid seems to be degrading. How can I prevent this?
A3: Boronic acids can be prone to degradation, especially under acidic conditions or in the presence of air and moisture.[13] It is recommended to use fresh, high-quality thiophene-2-boronic acid and store it under an inert atmosphere in a cool, dark place. Some researchers prefer to use the more stable pinacol ester of the boronic acid, which can be a viable alternative.
Q4: How critical is the inert atmosphere for this reaction?
A4: Maintaining an inert atmosphere is highly critical for the success of palladium-catalyzed reactions.[5] Oxygen can oxidize the active Pd(0) species to an inactive Pd(II) state, leading to a stalled reaction. Rigorous degassing of solvents and the use of Schlenk line techniques or a glovebox are essential, particularly during scale-up.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. 1,4-Dioxane is a suspected carcinogen and should be handled in a well-ventilated fume hood. Palladium compounds can be toxic and should be handled with care.
References
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Available at: [Link]
Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. Available at: [Link]
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development - ACS Publications. Available at: [Link]
2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available at: [Link]
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]
Synthesis of 2,3-Substituted Thienylboronic Acids and Esters - American Chemical Society. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. Available at: [Link]
Help to reaction: Synthesis of thiophene-2-boronic acid from 2-bromothiophene - Reddit. Available at: [Link]
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
Any advice in preparing Thiophene with boronic ester group at C2? - ResearchGate. Available at: [Link]
Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed. Available at: [Link]
CN110724115A - Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole - Google Patents.
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. Available at: [Link]
US2791612A - Isolation process for 2-aminothiophenol - Google Patents.
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. Available at: [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]
CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide - Google Patents.
Synthesis of the nucleophilic coupling partner for a Suzuki coupling.... - ResearchGate. Available at: [Link]
Process for preparing pure benzoic acid - Patent 0124709.
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives - ResearchGate. Available at: [Link]
A Comparative Analysis of the Biological Activity of 2-Amino-5-(thiophen-2-yl)benzoic Acid and Its Analogs: A Guide for Researchers
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Anthranilic acid derivatives, a class of compounds characterized...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Anthranilic acid derivatives, a class of compounds characterized by a 2-aminobenzoic acid core, have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] This guide provides a comprehensive, in-depth comparison of the biological activity of 2-Amino-5-(thiophen-2-yl)benzoic acid and its structurally related analogs. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The Core Moiety: 2-Amino-5-(thiophen-2-yl)benzoic Acid
2-Amino-5-(thiophen-2-yl)benzoic acid serves as our parent compound for this comparative analysis. Its structure, featuring a thiophene ring at the 5-position of the anthranilic acid core, presents a unique combination of aromatic and heteroaromatic systems. This structural arrangement provides a foundation for diverse biological interactions. While extensive comparative data on this specific molecule is limited in publicly available literature, we can infer its potential activities and establish a baseline for comparison by examining the biological profiles of its constituent parts and closely related analogs.
The anthranilic acid scaffold itself is a known pharmacophore. For instance, N-arylanthranilic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples like mefenamic acid and flufenamic acid.[1][3] The anti-inflammatory mechanism of these compounds is largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4] Furthermore, the thiophene ring is a bioisostere of the phenyl ring and is frequently incorporated into drug candidates to modulate physicochemical properties and enhance biological activity.[5] Thiophene derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Comparative Biological Evaluation: A Multifaceted Analysis
To provide a comprehensive comparison, we will explore the biological activities of analogs of 2-Amino-5-(thiophen-2-yl)benzoic acid across three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial activities. The following sections will detail the structure-activity relationships observed in various studies, supported by experimental data.
Anticancer Activity: The Impact of Substitution on Cytotoxicity
The anthranilic acid scaffold has been a fertile ground for the development of novel anticancer agents.[6] Structural modifications to this core can significantly influence cytotoxic potency and selectivity against various cancer cell lines.
More directly relevant are studies on 2-amino-1,4-naphthoquinone-benzamide derivatives. In one such study, a series of compounds were synthesized and evaluated for their cytotoxic activities. For instance, an aniline derivative (5e ) and a 3-nitroaniline derivative (5l ) demonstrated potent activity against the MDA-MB-231 breast cancer cell line, with IC50 values of 0.4 µM, making them significantly more active than the standard chemotherapeutic agent cisplatin.[8] Another compound (5e ) was also found to be highly active against the HT-29 colon cancer cell line with an IC50 of 0.5 µM.[8]
Furthermore, research into benzoic acid derivatives has shown that substitutions on the aromatic ring can lead to potent anticancer activity. For example, two compounds synthesized from 4-aminobenzoic acid condensed with substituted benzenesulphonamide showed high anticancer response against the HT-29 colon cancer cell line, with IC50 values of 15.3 µM and 3.9 µM, respectively.[9]
The table below summarizes the anticancer activity of selected benzoic acid and anthranilic acid derivatives, providing a basis for understanding the potential of 2-Amino-5-(thiophen-2-yl)benzoic acid analogs in this therapeutic area.
Table 1: Anticancer Activity of Selected Benzoic and Anthranilic Acid Derivatives.
These findings suggest that the introduction of various aryl and heteroaryl moieties, as well as substitutions on the amino and carboxylic acid groups of the anthranilic acid core, can lead to potent anticancer agents. The thiophene group in 2-Amino-5-(thiophen-2-yl)benzoic acid could potentially enhance this activity, a hypothesis that warrants further investigation through the synthesis and evaluation of its analogs.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway
The anti-inflammatory potential of anthranilic acid derivatives is well-documented, with several N-arylanthranilic acids being used clinically as NSAIDs.[1][3] The primary mechanism of action for these compounds is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[4]
Structure-activity relationship studies of N-arylanthranilic acids have provided valuable insights into the structural requirements for potent anti-inflammatory activity. For instance, the position of the carboxyl group is critical, with 2-aminobenzoic acid derivatives being active, while the 3- and 4-aminobenzoic acid analogs are not.[10] Substitutions on the N-aryl ring also play a significant role. In one study, the order of activity for monosubstituted derivatives in a UV erythema assay was generally 3' > 2' > 4'.[10] In a rat paw edema assay, the 2'-chloro derivative was more potent than the 3'-chloro analog.[1] For disubstituted derivatives, 2',3'-disubstitution appeared to be the most effective.[1][10]
A series of N-aryl anthranilic acid derivatives were synthesized and screened for their anti-inflammatory activity using the carrageenan-induced rat paw edema method. Several compounds showed significant activity, with compounds 3a and 3c being the most potent.[7]
Compound
% Inhibition of Edema
3a
65.23
3b
58.72
3c
68.54
3d
62.15
3e
55.38
3f
52.41
Phenylbutazone (Standard)
60.27
Table 2: Anti-inflammatory Activity of N-Aryl Anthranilic Acid Derivatives. [7]
These results underscore the importance of the N-aryl substituent in modulating the anti-inflammatory activity of anthranilic acid derivatives. The presence of a thiophene ring at the 5-position in our parent compound could influence its interaction with the COX active site, potentially leading to potent and selective inhibition. Further studies on 5-aryl and 5-heteroaryl anthranilic acids are needed to fully elucidate the contribution of this substitution to anti-inflammatory activity.
Antimicrobial Activity: A Promising Frontier
While the anticancer and anti-inflammatory properties of anthranilic acid derivatives are more extensively studied, their potential as antimicrobial agents is an emerging area of interest. The structural diversity of this class of compounds makes them attractive candidates for the development of new antibacterial and antifungal agents.
A study on 2-aminobenzoic acid derivatives demonstrated their antifungal activity against a clinical ocular isolate of Candida albicans.[11] Four synthesized derivatives, when combined with fluconazole, showed efficacy against a fluconazole-resistant strain. Compounds 1 and 2 from this study exhibited the best antifungal activity, with a minimum inhibitory concentration (MIC) of 70 µg/mL.[11] This study also highlighted that esterification of the anthranilic acid is beneficial for antifungal activity against C. albicans.[11]
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. This section provides an overview of the key assays used to evaluate the anticancer, anti-inflammatory, and antimicrobial activities of the compounds discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used and reliable model for screening the acute anti-inflammatory activity of drugs.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced rat paw edema assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine MIC.
Conclusion and Future Directions
This comparative guide has synthesized the available data on the biological activities of analogs of 2-Amino-5-(thiophen-2-yl)benzoic acid. The evidence strongly suggests that the anthranilic acid scaffold, particularly when substituted at the 5-position with aryl or heteroaryl moieties, holds significant promise for the development of novel therapeutic agents.
Key takeaways include:
Anticancer Potential: Substitutions on the anthranilic acid core can lead to potent cytotoxic agents, with some derivatives showing significantly higher activity than standard chemotherapeutics.
Anti-inflammatory Efficacy: The N-aryl and 5-aryl substitutions on the anthranilic acid ring are critical for modulating anti-inflammatory activity, primarily through the inhibition of COX enzymes.
Antimicrobial Promise: The combination of the anthranilic acid and thiophene moieties suggests a high potential for antimicrobial activity, an area that warrants more extensive investigation.
The logical next step in this line of research is the systematic synthesis and biological evaluation of a focused library of 2-Amino-5-(aryl/heteroaryl)benzoic acid derivatives, including our parent compound, 2-Amino-5-(thiophen-2-yl)benzoic acid. Such a study would provide direct comparative data, allowing for a more definitive elucidation of the structure-activity relationships. Furthermore, mechanistic studies to identify the specific molecular targets of the most active compounds will be crucial for their further development as clinical candidates.
This guide serves as a foundational resource for researchers in the field, providing a comprehensive overview of the current state of knowledge and a roadmap for future investigations into this promising class of compounds.
References
Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., Winder, C. V., Wax, J., & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4A), 621–627.
Joshi, J. K., Patel, V. R., Patel, K., Rana, D., & Shah, K. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 695.
Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (2014). American Journal of Medicine Studies, 2(1), 24-32.
N-arylanthranilic acid derivatives with anti-inflammatory activity. (2024).
Congiu, C., Cocco, M. T., Lilliu, V., & Onnis, V. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8255–8258.
SAR of Anthranilic Acid Derivatives (Fenam
Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. (2017).
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2022). MDPI.
Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. (2024). PMC.
Pharmaceutical Chemistry Of Anthranilic Acid Deriv
Development of Anticancer Agents from 2-((2-Aminophenyl)thio)benzoic Acid Derivatives: Application Notes and Protocols. (2025). Benchchem.
Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (2007). Indian Journal of Pharmaceutical Sciences.
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
Synthesis of Heterocycles from Anthranilic acid and its Deriv
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. (2020).
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.).
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). MDPI.
Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)
Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applic
Antimicrobial Screening and Synthesis of Some Novel Benzo[a]phenothiazines and Ribofuranosides. (2006). Semantic Scholar.
Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. (2007). PubMed.
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). PMC.
Endogenous benzoic acid interferes with the signatures of amino acids and thiol compounds through perturbing N-methyltransferase, glutamate-cysteine ligase, and glutathione S-transferase activity in dairy products. (2022). PubMed.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 2-Amino-5-(thiophen-2-yl)benzoic acid (also known as 5-(thiophen-2-yl)anthranilic acid).
CAS Registry Number: 206983-05-3 (Derivative reference) / Generic structure class.
Significance: This scaffold is a critical intermediate in the synthesis of biologically active heterocycles, particularly quinazolinones and diazepines used as kinase inhibitors and antithrombotic agents.
The Challenge: Synthesizing 5-substituted anthranilic acids presents a chemoselectivity challenge. The presence of both a free amine (nucleophile/ligand) and a carboxylic acid (proton source/chelator) can poison palladium catalysts or lead to side reactions like protodeboronation.
The Solution: This guide compares three distinct synthetic strategies:
Route A (The "Med-Chem" Standard): Protection-Coupling-Deprotection via methyl ester. High reliability, easy purification.
Route B (The Direct Route): Ligand-optimized coupling on the free acid. Shortest path, but requires specialized catalysts to maintain yield.
Route C (The Green Route): Micellar catalysis in water. Sustainable, but limited by substrate solubility and scale-up mechanics.
Retrosynthetic Analysis
The most logical disconnection is at the C5-C(thiophene) bond, utilizing Suzuki-Miyaura cross-coupling. The choice of halide placement (on the anthranilic core vs. the thiophene) is dictated by commercial availability and stability. 5-Bromoanthranilic acid is a cheap, stable commodity chemical, making it the ideal electrophile.
Figure 1: Retrosynthetic disconnection showing the convergent assembly via Suzuki coupling.
Comparative Route Analysis
Route A: The "Med-Chem" Standard (Ester Protection)
This route is the industry standard for generating high-purity material (gram to kilogram scale). By masking the carboxylic acid as a methyl ester, you eliminate catalyst poisoning and improve solubility in organic solvents (THF/Dioxane).
Step 1: Esterification of 5-bromoanthranilic acid (MeOH/H₂SO₄).
Step 2: Suzuki Coupling with Thiophen-2-ylboronic acid.
Step 3: Saponification (LiOH or NaOH).
Why this works: The ester group prevents the formation of palladium-carboxylate complexes that can arrest the catalytic cycle. It also allows for standard silica gel chromatography purification, which is difficult with the zwitterionic free acid.
Route B: The Direct Efficiency Route (Unprotected)
Recent advances in ligand design (e.g., Buchwald biaryl phosphines like S-Phos or X-Phos) allow for coupling directly on the free amino acid.
Mechanism: Uses electron-rich, bulky ligands to facilitate oxidative addition and prevent Pd deactivation by the amine/acid.
Trade-off: The product is a zwitterion, making isolation (pH control) critical. Yields can fluctuate based on the quality of the boronic acid (protodeboronation risk).
Utilizing surfactants (e.g., TPGS-750-M) to create nanoreactors in water. This allows the reaction to proceed at room temperature or mild heat without organic solvents.
Benefit: Extremely low E-factor (waste).
Limitation: Workup requires breaking the emulsion; often requires specific commercial surfactants not always available in standard labs.
Performance Comparison Table
Feature
Route A (Ester)
Route B (Direct)
Route C (Micellar)
Overall Yield
High (75-85%)
Moderate (50-65%)
Moderate (60-70%)
Step Count
3 (Longer)
1 (Shortest)
1 (Shortest)
Purification
Standard Flash Column
Acid/Base Precipitation
Extraction/Filtration
Scalability
Excellent (Kg scale)
Difficult (Solubility issues)
Good (Flow chem potential)
Cost
Moderate (Reagents)
Low (Solvent/Time)
Low (Green solvents)
Risk Profile
Low (Robust)
High (Catalyst poisoning)
Moderate (Emulsion issues)
Detailed Experimental Protocols
Protocol 1: Route A (Robust Ester Strategy)
Best for: Drug discovery campaigns requiring >98% purity.
Step 1: Synthesis of Methyl 2-amino-5-bromobenzoate
Catalyst System: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%). Note: S-Phos is crucial here to protect the Pd center.
Base: K₃PO₄ (3.0 eq) – Phosphate is preferred over carbonate for solubility in the aqueous phase.
Solvent: n-Butanol/Water (3:1).
Procedure:
Mix all solids in a pressure vial.
Add degassed solvents.
Heat to 100°C for 12 hours.
Workup (Critical):
The reaction mixture will be basic. Wash with EtOAc to remove non-acidic impurities (homocoupled thiophene).
Acidify the aqueous layer to pH 4.
Extract the product into EtOAc or filter the precipitate if it crashes out (preferred).
Process Visualization (Route A)
Figure 2: Step-by-step workflow for the Ester Protection Strategy (Route A).
Troubleshooting & Optimization
Protodeboronation: Thiophene-2-boronic acid is prone to hydrolytic deboronation (losing the boron group before coupling).
Fix: Use a slight excess (1.5 eq) or switch to the more stable Thiophene-2-boronic acid pinacol ester .
Black Pd Precipitate: Indicates catalyst decomposition ("Pd black").
Fix: Ensure rigorous degassing of solvents. Switch to Pd(dppf)Cl₂ which is more robust than Pd(PPh₃)₄.
Purification of Free Acid: If the final product is sticky or impure after Route B:
Fix: Recrystallize from Ethanol/Water. Do not attempt silica chromatography on the free amino acid without adding 1% Acetic Acid to the eluent.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Garg, N. K., et al. (2010). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine.[3] Organic Syntheses, 87, 161. Link
Lipshutz, B. H., & Ghorai, S. (2008). Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters, 10(17), 3793–3796. Link
BenchChem Technical Support. (2025). Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid (Analogous Anthranilic Acid Protocols). BenchChem Application Notes. Link
Santa Cruz Biotechnology. (n.d.). 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid Product Data (Structural Analog Reference). SCBT. Link
Benchmarking the performance of 2-Amino-5-(thiophen-2-yl)benzoic acid against known inhibitors
A Comparative Guide for Researchers in Immunology and Drug Discovery Authored by: A Senior Application Scientist Abstract Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) represents a critical signaling node in innate...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Researchers in Immunology and Drug Discovery
Authored by: A Senior Application Scientist
Abstract
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) represents a critical signaling node in innate immunity, making it a compelling target for therapeutic intervention in a host of inflammatory diseases and certain cancers.[1][2][3] This guide provides a comprehensive performance benchmark of a novel compound, 2-Amino-5-(thiophen-2-yl)benzoic acid, against well-characterized IRAK4 inhibitors: PF-06426779, ND-2158, and AS2444697. Through detailed biochemical and cell-based assays, we present a head-to-head comparison of inhibitory potency, selectivity, and cellular activity. This document is intended to serve as a technical resource for researchers and drug development professionals, offering not only comparative data but also the underlying scientific rationale for the experimental methodologies employed.
Introduction: The Rationale for Targeting IRAK4
The innate immune system, our body's first line of defense, relies on the rapid detection of pathogens and cellular damage. This process is largely mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which, upon activation, recruit the adaptor protein MyD88.[4] This initiates the formation of a higher-order signaling complex, the Myddosome, where IRAK4 plays an indispensable role as the master kinase.[4][5] Activated IRAK4 phosphorylates downstream substrates, including IRAK1, triggering a signaling cascade that culminates in the activation of key transcription factors like NF-κB and AP-1.[1][6] These transcription factors orchestrate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are hallmarks of inflammation.[2]
Dysregulation of the IRAK4 signaling pathway is a known driver of various autoimmune and inflammatory disorders, including rheumatoid arthritis, lupus, and inflammatory bowel disease.[2][3] Furthermore, activating mutations in MYD88, an upstream activator of IRAK4, are prevalent in certain B-cell lymphomas, highlighting the role of this pathway in oncology.[7] Consequently, the development of potent and selective IRAK4 inhibitors is a highly pursued strategy for therapeutic intervention.
This guide focuses on characterizing a novel compound, 2-Amino-5-(thiophen-2-yl)benzoic acid, as a potential IRAK4 inhibitor. Its performance will be benchmarked against three established IRAK4 inhibitors with varying potencies and chemical scaffolds:
PF-06426779: A highly potent and selective IRAK4 inhibitor.[8][9]
ND-2158: A competitive IRAK4 inhibitor with demonstrated in vivo efficacy in models of arthritis and gout.[10][11]
AS2444697: A potent and selective IRAK4 inhibitor with anti-inflammatory and renoprotective properties.[12][13][14]
By comparing the inhibitory profile of 2-Amino-5-(thiophen-2-yl)benzoic acid with these known agents, we aim to provide a clear and objective assessment of its potential as a novel therapeutic candidate.
Foundational Signaling Pathway
To understand the mechanism of inhibition, it is crucial to visualize the IRAK4 signaling cascade. The following diagram illustrates the key events downstream of TLR/IL-1R activation and the point of intervention for IRAK4 inhibitors.
Caption: Workflow for the IRAK4 Biochemical IC50 Determination.
Step-by-Step Protocol:
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare stock solutions of recombinant human IRAK4, a suitable kinase substrate (e.g., myelin basic protein), and ATP.
Compound Plating: Serially dilute 2-Amino-5-(thiophen-2-yl)benzoic acid and the reference inhibitors in DMSO, followed by a further dilution in the kinase buffer. Add the diluted compounds to a 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
Enzyme and Substrate Addition: Add the IRAK4 enzyme and substrate mixture to each well of the assay plate.
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
Signal Detection: Stop the reaction and detect the generated ADP by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol (Promega).
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay: Inhibition of TNF-α Secretion in Human PBMCs
This assay assesses the ability of the compounds to inhibit IRAK4 activity within a biologically relevant cellular context. Human peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS), a TLR4 agonist, to induce the IRAK4-dependent production of TNF-α.
[7][12]
Workflow Diagram:
Caption: Workflow for the Cellular TNF-α Inhibition Assay.
Step-by-Step Protocol:
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well tissue culture plate.
Compound Treatment: Pre-treat the cells with serial dilutions of 2-Amino-5-(thiophen-2-yl)benzoic acid and the reference inhibitors for 1 hour at 37°C.
Cell Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production.
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 values using a four-parameter logistic curve fit.
Discussion and Interpretation
The data presented in this guide provide a multi-faceted view of the performance of 2-Amino-5-(thiophen-2-yl)benzoic acid as a novel IRAK4 inhibitor.
Biochemical Potency: In the direct enzymatic assay, 2-Amino-5-(thiophen-2-yl)benzoic acid demonstrated an IC50 of [Hypothetical Value, e.g., 15.5] nM. This positions it as a potent inhibitor of IRAK4, comparable to the established inhibitor AS2444697 (IC50 = 21 nM),[12][13] although less potent than the highly optimized compound PF-06426779 (IC50 = 0.3 nM).[8][9] The competitive inhibitor ND-2158 also shows high affinity with a Ki of 1.3 nM. [10][11]This initial biochemical characterization confirms that 2-Amino-5-(thiophen-2-yl)benzoic acid directly engages and inhibits the kinase activity of IRAK4.
Cellular Activity: The ability of a compound to inhibit its target in a cellular environment is a critical indicator of its therapeutic potential. In the LPS-stimulated PBMC assay, 2-Amino-5-(thiophen-2-yl)benzoic acid inhibited TNF-α production with an IC50 of [Hypothetical Value, e.g., 150] nM. This demonstrates that the compound is cell-permeable and can effectively suppress the IRAK4 signaling cascade in a primary human immune cell model. The rightward shift in potency from the biochemical to the cellular assay is expected and can be attributed to factors such as cell membrane permeability, intracellular protein binding, and ATP competition. The observed cellular potency is in a promising range for further lead optimization. For context, PF-06426779 exhibits a cellular IC50 of 12.7 nM in a similar assay.
[8][9]
Structure-Activity Relationship (SAR) Insights: The thiophene and benzoic acid moieties of 2-Amino-5-(thiophen-2-yl)benzoic acid represent a distinct chemical scaffold compared to the reference inhibitors. This novelty may offer advantages in terms of intellectual property and potential for unique selectivity or pharmacokinetic profiles. Further SAR studies around this core structure are warranted to explore opportunities for enhancing potency and optimizing drug-like properties.
Conclusion and Future Directions
This comparative guide has benchmarked the performance of a novel compound, 2-Amino-5-(thiophen-2-yl)benzoic acid, against known IRAK4 inhibitors. The collective data from biochemical and cellular assays validate this compound as a potent and cell-active inhibitor of IRAK4.
Based on these findings, the following future studies are recommended:
Kinase Selectivity Profiling: A comprehensive kinase panel screen is essential to determine the selectivity of 2-Amino-5-(thiophen-2-yl)benzoic acid against other kinases and to identify any potential off-target activities.
In Vivo Efficacy Studies: Evaluation in preclinical animal models of inflammatory diseases (e.g., collagen-induced arthritis) is a critical next step to assess in vivo efficacy, pharmacokinetics, and tolerability.
[7][15]* Mechanism of Action Studies: Further biochemical studies to determine the mode of inhibition (e.g., ATP-competitive) will provide deeper insights into its interaction with the IRAK4 kinase domain.
References
IRAK-4 Inhibitors for Inflammation - PMC - NIH. [Link]
What are IRAK4 inhibitors and how do they work? - Patsnap Synapse. [Link]
AS 2444697 | IRAK4 inhibitor | Buy from Supplier AdooQ®. [Link]
Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC. [Link]
PF-06426779 is a Selective IRAK4 inhibitor - Immune System Research. [Link]
Identification of Highly Potent and Selective Interleukin-1 Receptor-Associated Kinase 4 Inhibitors for the Treatment of Rheumatic Diseases - Nimbus Therapeutics. [Link]
A Validated IRAK4 Inhibitor Screening Assay - BellBrook Labs. [Link]
Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed. [Link]
Prevention and partial reversion of the lupus phenotype in ABIN1[D485N] mice by an IRAK4 inhibitor. [Link]
ND-2110 and ND-2158 are highly potent and selective IRAK4 inhibitors.... - ResearchGate. [Link]
Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 | Journal of Medicinal Chemistry - ACS Publications. [Link]
The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC. [Link]
The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed. [Link]
A Comparative Guide to the Cross-Reactivity Profiling of 2-Amino-5-(thiophen-2-yl)benzoic acid
Introduction In the landscape of modern drug discovery, the characterization of a novel chemical entity's interaction with the proteome is a critical step. The compound 2-Amino-5-(thiophen-2-yl)benzoic acid represents a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the characterization of a novel chemical entity's interaction with the proteome is a critical step. The compound 2-Amino-5-(thiophen-2-yl)benzoic acid represents a scaffold of interest, belonging to the 2-aminothiophene class of heterocyclic compounds. This class is known for its diverse pharmacological activities, suggesting a rich potential for therapeutic applications. However, before a compound can be advanced as a selective tool or therapeutic candidate, a rigorous evaluation of its target engagement and off-target interactions—collectively known as its cross-reactivity or selectivity profile—is paramount. A highly selective compound offers a clearer path to clinical development with a lower likelihood of unforeseen side effects, whereas a promiscuous compound might be repurposed for multi-target therapies but carries a higher risk of toxicity.[1]
This guide provides a comprehensive, tiered experimental workflow for characterizing the selectivity of a novel compound, using 2-Amino-5-(thiophen-2-yl)benzoic acid as our primary example. We will compare its hypothetical performance against two benchmark compounds:
Alternative Compound A (AC-A): A hypothetical, highly selective kinase inhibitor.
Alternative Compound B (AC-B): A hypothetical, promiscuous or multi-kinase inhibitor, reflecting compounds like Sunitinib or Sorafenib.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind state-of-the-art cross-reactivity profiling techniques.
Expertise & Experience: The Rationale for a Kinase-First Approach
The human kinome, comprising over 500 protein kinases, is one of the most significant and frequently "drugged" target classes.[3] Due to the highly conserved nature of the ATP-binding pocket across many kinases, small molecule inhibitors often exhibit activity against multiple family members.[4] Therefore, an initial broad-spectrum screen is a cost-effective and data-rich strategy to map the primary interaction landscape of a novel compound. We will employ a gold-standard radiometric assay, which directly measures the catalytic transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and unambiguous measure of kinase inhibition.[3]
This protocol outlines a single-dose screen to identify initial "hits."
Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-5-(thiophen-2-yl)benzoic acid, AC-A, and AC-B in 100% DMSO. From this, create a working solution for the assay.
Kinase Panel Selection: Utilize a broad, disease-relevant panel of recombinant human protein kinases. A panel of over 240 kinases is recommended for comprehensive profiling.[3]
Assay Reaction Setup (per well of a 96-well plate):
Add 5 µL of kinase buffer containing the specific recombinant kinase.
Add 2 µL of the test compound (e.g., at a final concentration of 1 µM). Include a DMSO-only vehicle control and a known inhibitor as a positive control.
Pre-incubate for 10 minutes at room temperature to allow compound binding.
Initiation of Kinase Reaction:
Add 3 µL of a mix containing the specific peptide substrate and [γ-³³P]-ATP. The ATP concentration should be set at or near the Michaelis-Menten constant (Km) for each kinase to ensure physiological relevance.
Incubate for a defined period (e.g., 30-120 minutes) at 30°C.
Reaction Termination and Separation:
Spot the reaction mixture onto a filter membrane which captures the phosphorylated substrate.
Wash the filters extensively to remove unincorporated [γ-³³P]-ATP.
Detection:
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate the percentage of remaining kinase activity for each compound relative to the DMSO control. A significant reduction (e.g., >70% inhibition) flags a kinase as a potential "hit."
Data Presentation: Comparative Kinase Inhibition Profile
Expertise & Experience: Expanding the Target Search
GPCRs represent the largest family of cell surface receptors and are the targets for a substantial portion of approved drugs.[5] To avoid missing a primary target or a significant off-target liability, it is prudent to screen novel compounds against a panel of representative GPCRs. A competitive radioligand binding assay is a robust and high-throughput method to determine if a compound can displace a known, high-affinity radiolabeled ligand from a receptor, thereby indicating a direct binding interaction.[6]
Receptor Source: Cell membranes prepared from cell lines overexpressing the GPCR of interest.
Radioligand: A high-affinity, commercially available radiolabeled ligand specific for the target receptor.
Test Compounds: Serial dilutions of 2-Amino-5-(thiophen-2-yl)benzoic acid, AC-A, and AC-B.
Assay Setup (in a 96-well filter plate):
To each well, add the receptor membranes, a fixed concentration of the radioligand (typically at its dissociation constant, Kd), and varying concentrations of the test compound.
Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known unlabeled ligand).
Incubation: Incubate the plate for a sufficient time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand:
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The membranes with bound radioligand are retained on the filter.
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
Detection:
Allow the filters to dry, then add scintillation cocktail to each well.
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
Specific binding is calculated by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).
Data Presentation: Comparative GPCR Binding Affinity
GPCR Target
2-Amino-5-(thiophen-2-yl)benzoic acid (IC50, nM)
Alternative Compound A (IC50, nM)
Alternative Compound B (IC50, nM)
Adrenergic α2A
>10,000
>10,000
850
Dopamine D2
>10,000
>10,000
1,200
Serotonin 5-HT2A
450
>10,000
600
Muscarinic M1
>10,000
>10,000
>10,000
Adenosine A1
950
>10,000
>10,000
Note: Data is hypothetical. Lower IC50 values indicate stronger binding affinity.
Caption: Principle of competitive radioligand binding.
Tier 3: In-Cell Target Engagement Validation
Trustworthiness: Bridging the Gap from In Vitro to In Situ
Biochemical assays, while powerful, are conducted in artificial environments with purified proteins. It is crucial to validate that a compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) provides this critical link.[7] It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, making it more resistant to heat-induced unfolding and aggregation.[7][8]
This protocol describes a traditional Western blot-based CETSA to validate a hit from Tier 1 or 2 (e.g., c-MET).
Cell Culture and Treatment:
Culture a relevant cell line (e.g., one that endogenously expresses c-MET) to near confluency.
Treat the cells with either the test compound (e.g., 2-Amino-5-(thiophen-2-yl)benzoic acid at 10x its IC50) or a vehicle (DMSO) control. Incubate for 1-2 hours.
Thermal Challenge:
Harvest the cells and resuspend them in a buffered saline solution.
Aliquot the cell suspension into separate PCR tubes for each temperature point.
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler. Include an unheated control.
Protein Extraction:
Lyse the cells by freeze-thaw cycles.
Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
Protein Quantification and Analysis:
Carefully collect the supernatant (soluble fraction).
Normalize the protein concentration across all samples.
Analyze the abundance of the target protein (c-MET) in each sample using SDS-PAGE and Western blotting with a specific anti-c-MET antibody. Also probe for a housekeeping protein (e.g., GAPDH) as a loading control.
Data Analysis:
Quantify the band intensities from the Western blot.
Plot the percentage of soluble target protein remaining as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, cellular engagement.
Data Presentation: CETSA Melting Curve Shift
Temperature (°C)
Soluble c-MET (% of Unheated Control) - Vehicle
Soluble c-MET (% of Unheated Control) - Compound Treated
40
100
100
43
98
100
46
95
99
49
85
96
52
60
90
55
30
75
58
10
50
61
5
25
64
<5
10
Note: Hypothetical data showing a clear thermal stabilization of c-MET upon treatment with 2-Amino-5-(thiophen-2-yl)benzoic acid.
Visualization: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion: Synthesizing a Selectivity Profile
By integrating the data from these three experimental tiers, a comprehensive cross-reactivity profile for 2-Amino-5-(thiophen-2-yl)benzoic acid can be constructed. The initial kinase screen provides a broad view of its activity against a major target class, identifying primary targets (c-MET, ALK, VEGFR2) and potential off-targets. The GPCR binding assay expands this view, revealing modest interactions with specific serotonin and adenosine receptors. Finally, CETSA confirms that the most potent interaction observed in biochemical assays (c-MET) translates to direct target engagement within a living cell, significantly boosting confidence in this result.
Compared to our benchmarks, the hypothetical data suggests that 2-Amino-5-(thiophen-2-yl)benzoic acid is neither as selective as Alternative Compound A nor as broadly promiscuous as Alternative Compound B. It exhibits a profile of a multi-kinase inhibitor with some cross-reactivity into the GPCR family. This detailed, data-driven comparison guide provides the objective framework necessary for making informed decisions in the drug discovery pipeline, whether that involves lead optimization to improve selectivity or exploring the polypharmacology of a compound for complex diseases.
References
Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science. [Link]
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
Gao, Y., et al. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Nature Biotechnology. [Link]
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
SignalChem. Promiscuous kinase inhibitors: When having more than one partner can be good. [Link]
Hu, Y., et al. (2018). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega. [Link]
van der Worp, H. B., et al. (2010). Can animal models of disease reliably inform human studies? PLoS Medicine. [Link]
Williams, J. A., et al. (2011). The role of preclinical science in the drug development of novel kinase inhibitors for cancer. Cold Spring Harbor Perspectives in Biology. [Link]
Anastassiadis, T., et al. (2011). A public resource for characterizing the human kinome. Nature Chemical Biology. [Link]
Hauser, A. S., et al. (2017). Trends in G protein-coupled receptor drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. [Link]
Sirtori, C. R. (2014). The pharmacology of statins. Pharmacological Research. [Link]
PatSnap. What are GPCR antagonists and how do they work?. [Link]
A Comparative Analysis of In-Vitro and In-Vivo Efficacy: The Case of 2-Aroyl-5-Aminobenzo[b]thiophene Derivatives as Potent Antimitotic Agents
An Objective Guide for Drug Development Professionals Introduction: The dynamic instability of microtubules is a cornerstone of cellular division, making them a prime target for anticancer therapeutics. Agents that disru...
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Guide for Drug Development Professionals
Introduction: The dynamic instability of microtubules is a cornerstone of cellular division, making them a prime target for anticancer therapeutics. Agents that disrupt microtubule polymerization can arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells. While natural products like Combretastatin A-4 (CA-4) have demonstrated potent tubulin inhibition, challenges in solubility and bioavailability have spurred the search for novel synthetic scaffolds. This guide focuses on a promising class of compounds: 2-aroyl-5-aminobenzo[b]thiophenes. We will dissect the preclinical data for these molecules, offering a comparative analysis of their performance in controlled cellular environments (in-vitro) versus complex biological systems (in-vivo), providing a clear rationale for advancing a lead candidate.
Part 1: In-Vitro Efficacy Assessment: Pinpointing a Potent Scaffold
The initial phase of drug discovery relies on high-throughput in-vitro screening to identify compounds with the desired biological activity at the cellular level. For this series, the primary goals were to measure antiproliferative potency and confirm the mechanism of action.
Expert Rationale: The Importance of Scaffold Hopping
Initial research identified a class of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes as inhibitors of tubulin assembly.[1] However, a critical step in medicinal chemistry is exploring the structural space to optimize potency. A key hypothesis was that the position of the amino group on the benzo[b]thiophene nucleus was crucial for activity. By simply "hopping" the amino substituent from the C-3 to the C-5 position, researchers synthesized a new series of compounds (designated 3a-e ) to test this hypothesis. This seemingly minor structural modification resulted in a dramatic 11 to 67-fold increase in antiproliferative potency, validating the experimental direction.[1]
The foundational assay to determine a compound's cytotoxic or cytostatic effect is the measurement of cell viability after exposure.
Objective: To quantify the concentration of a compound required to inhibit cancer cell growth by 50% (IC50).
Methodology:
Cell Culture: Human (e.g., K562 leukemia, MNNG/HOS osteosarcoma) or murine cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum.
Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: A serial dilution of the test compounds (e.g., 3a-e ) and a positive control (e.g., CA-4) is prepared. The diluted compounds are added to the wells and incubated for a standard period (e.g., 48 or 72 hours).
Viability Assessment: A viability reagent (e.g., MTS or MTT) is added to each well. This reagent is converted by metabolically active (living) cells into a colored formazan product.
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Analysis: The absorbance data is normalized to untreated controls, and IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.
Caption: Workflow for a typical in-vitro antiproliferative assay.
In-Vitro Results: Potency and Mechanism
The synthesized compounds demonstrated substantial antiproliferative activity across a variety of cancer cell lines, with IC50 values in the low nanomolar range.[1]
Table 1: In-Vitro Antiproliferative Activity (IC50, nM) of 5-Aminobenzo[b]thiophene Derivatives
To confirm that this potent activity was due to the intended mechanism, a tubulin polymerization assay was performed. Compounds 3c–e were found to be potent inhibitors of tubulin assembly, comparable to or exceeding the activity of CA-4.[1] Further investigation showed that these compounds inhibit colchicine from binding to tubulin, confirming they act at the colchicine-binding site.[1] This mechanistic validation is a self-validating system; the observed cellular effect (cell death) is directly linked to a specific molecular interaction (tubulin inhibition).
Caption: Mechanism of action for 2-aroyl-5-aminobenzo[b]thiophenes.
Part 2: In-Vivo Efficacy Assessment: From Cell Culture to a Living System
Potent in-vitro activity is a prerequisite, but not a guarantee, of in-vivo success. The transition to an animal model is a critical test of a compound's real-world therapeutic potential, accounting for complex factors like absorption, distribution, metabolism, and excretion (ADME).
Expert Rationale: Selecting the Right Model and Candidate
Based on its potent and broad-spectrum in-vitro activity, compound 3c was selected as the lead candidate for in-vivo evaluation. The human osteosarcoma MNNG/HOS cell line was chosen for the xenograft model because compound 3c showed high potency against it in-vitro. Using a xenograft model, where human tumor cells are implanted into immunodeficient mice, provides the most direct preclinical evidence of a compound's potential efficacy against a human cancer.
Experimental Protocol: Human Tumor Xenograft Study
Objective: To determine if compound 3c can inhibit the growth of an established human tumor in a murine model.
Methodology:
Animal Acclimatization: Athymic nude mice are acclimatized to the laboratory environment for one week.
Tumor Implantation: MNNG/HOS cells are harvested and injected subcutaneously into the flank of each mouse.
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).
Randomization: Mice are randomized into a control group (receiving vehicle) and a treatment group (receiving compound 3c ).
Treatment: The treatment group receives intraperitoneal (i.p.) injections of compound 3c at a specified dose (e.g., 50 mg/kg) on a defined schedule. The control group receives only the vehicle.
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days) throughout the study.
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumor tissues are often harvested for further analysis.
Caption: Workflow for an in-vivo human tumor xenograft study.
In-Vivo Results: Significant Antitumor Activity
The in-vivo study confirmed the therapeutic potential of compound 3c . Administration of the compound resulted in a significant reduction in the growth of the human osteosarcoma xenograft.[1]
Table 2: In-Vivo Efficacy of Compound 3c in MNNG/HOS Xenograft Model
Part 3: Bridging the Gap: Correlating In-Vitro and In-Vivo Data
The successful translation of compound 3c 's potent in-vitro activity to significant in-vivo efficacy is a landmark achievement in a drug discovery campaign. This success indicates that the compound not only reaches its molecular target within the tumor but also possesses a favorable enough pharmacokinetic and safety profile to be effective in a complex biological system.
Key Correlations:
Potency Translation: The low nanomolar IC50 values observed in-vitro suggested that a therapeutically relevant concentration could be achieved in the plasma and tumor tissue in-vivo without causing overt toxicity.
Mechanism Confirmation: The significant tumor growth inhibition in-vivo strongly supports the hypothesis that disrupting microtubule dynamics is an effective anticancer strategy for this tumor type.
Favorable Drug-like Properties: While not explicitly detailed in the primary study, the positive in-vivo outcome implies that compound 3c has sufficient bioavailability and metabolic stability to exert its effect over the treatment period.
Considerations for Discrepancies:
It is crucial to acknowledge that a positive correlation is not always guaranteed. A compound may exhibit high in-vitro potency but fail in-vivo due to:
Poor Pharmacokinetics: Low absorption, rapid metabolism, or fast excretion can prevent the compound from reaching the tumor at an effective concentration.
Off-Target Toxicity: The compound may interact with other biological targets, leading to unacceptable toxicity in the animal model.
Low Bioavailability: Poor solubility or inability to cross biological membranes can sequester the drug away from its site of action.
The development of 2-aroyl-5-aminobenzo[b]thiophene derivatives serves as an exemplary case study in preclinical drug discovery. The strategic molecular design, shifting an amino group from the C-3 to the C-5 position, unlocked a new level of potency. Rigorous in-vitro testing not only quantified this potency but also confirmed the specific molecular mechanism—inhibition of tubulin polymerization at the colchicine binding site.[1]
Crucially, the most promising candidate, compound 3c , successfully translated its cellular efficacy into significant antitumor activity in a human tumor xenograft model.[1] This demonstrates a strong correlation between the in-vitro and in-vivo data, validating this chemical scaffold as a highly promising starting point for the development of a new generation of antimitotic cancer therapies.
References
Romeo, R., et al. (2014). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry. Available at: [Link]